molecular formula C7H11IN2 B2768211 2-(tert-butyl)-4-iodo-1H-imidazole CAS No. 1010835-79-6

2-(tert-butyl)-4-iodo-1H-imidazole

Cat. No.: B2768211
CAS No.: 1010835-79-6
M. Wt: 250.083
InChI Key: ITJOIFLXXGBTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-butyl)-4-iodo-1H-imidazole (CAS 1010835-79-6) is a high-value, iodinated heterocyclic building block with the molecular formula C 7 H 11 IN 2 and a molecular weight of 250.0801 g/mol . Its structure features an iodine atom at the 4-position of the imidazole ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, which are essential for constructing complex biaryl systems in medicinal and materials chemistry. The sterically hindered tert-butyl group at the 2-position influences the compound's electronic properties and lipophilicity, which can be critical for fine-tuning the characteristics of final target molecules. Imidazole derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities . They are particularly noteworthy in the development of therapeutics for hypertension, as demonstrated by commercially available imidazole-based medications . Recent research has focused on the design and synthesis of novel N-substituted-2-butyl-4-chloro-1H-imidazole derivatives, which have shown potent in vitro activity as angiotensin-converting enzyme (ACE) inhibitors, with one compound exhibiting an IC 50 value of 1.31 µM . This highlights the significant potential of structurally related, substituted imidazole cores in pharmaceutical development. This product is intended for use as a chemical reference standard and building block in research laboratories. It is supplied with guaranteed purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

2-tert-butyl-5-iodo-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOIFLXXGBTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-tert-butyl-4-iodoimidazole: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-4-iodoimidazole, a heterocyclic compound of potential interest in medicinal chemistry and drug development. While this specific molecule is not widely documented or commercially available, this paper constructs a detailed profile based on established principles of organic chemistry and data from structurally related analogs. We will delve into its theoretical physicochemical properties, propose a plausible synthetic pathway with a step-by-step protocol, and discuss its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel substituted imidazoles.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with biological targets.[2] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which are critical for optimizing its pharmacological profile.

Iodinated imidazoles, in particular, serve as valuable intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making it amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in building molecular complexity.[3] Furthermore, the incorporation of a bulky tert-butyl group can impart specific conformational constraints and enhance metabolic stability.

This guide focuses on the hypothetical molecule, 2-tert-butyl-4-iodoimidazole, exploring its fundamental characteristics and providing a roadmap for its potential synthesis and utilization.

Molecular Structure and Physicochemical Properties

The proposed structure of 2-tert-butyl-4-iodoimidazole features a central imidazole ring substituted with a tert-butyl group at the second position and an iodine atom at the fourth position.

Caption: Chemical structure of 2-tert-butyl-4-iodoimidazole.

Based on this structure, we can calculate its fundamental molecular properties, which are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁IN₂Calculated
Molecular Weight 250.08 g/mol Calculated
CAS Number Not AssignedN/A

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 2-tert-butyl-4-iodoimidazole is not explicitly described in the current literature. However, a plausible and efficient synthetic route can be designed by combining established methodologies for the synthesis of 2-substituted and 4-iodo-substituted imidazoles. A logical approach involves the iodination of a readily available precursor, 2-tert-butyl-1H-imidazole.[3]

The direct iodination of imidazole and its derivatives can be challenging to control, often leading to a mixture of mono-, di-, and tri-iodinated products.[4] Therefore, careful control of stoichiometry and reaction conditions is paramount.

G start 2-tert-butyl-1H-imidazole iodination Iodination (I₂, NaI, NaOH, H₂O) start->iodination Step 1 workup Acidic Work-up (HCl) iodination->workup Step 2 extraction Extraction (Ethyl Acetate) workup->extraction Step 3 purification Purification (Recrystallization) extraction->purification Step 4 product 2-tert-butyl-4-iodoimidazole purification->product

Caption: Proposed workflow for the synthesis of 2-tert-butyl-4-iodoimidazole.

Step-by-Step Experimental Protocol:

Objective: To synthesize 2-tert-butyl-4-iodoimidazole via the direct iodination of 2-tert-butyl-1H-imidazole.

Materials:

  • 2-tert-butyl-1H-imidazole

  • Sodium hydroxide (NaOH)

  • Sodium iodide (NaI)

  • Iodine (I₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Imidazole Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve sodium hydroxide (1.1 equivalents) in deionized water.

    • Once the solution has cooled to room temperature, add 2-tert-butyl-1H-imidazole (1.0 equivalent) and stir until completely dissolved.

  • Preparation of the Iodinating Reagent:

    • In a separate beaker, dissolve sodium iodide (0.4 equivalents) in a minimal amount of deionized water and cool to room temperature.

    • Add solid iodine (0.25 equivalents) to the sodium iodide solution and stir until the iodine has fully dissolved. The formation of the triiodide ion (I₃⁻) in this step enhances the solubility of iodine in the aqueous medium.[4]

  • Iodination Reaction:

    • Cool the imidazole solution to 0 °C using the ice bath.

    • Slowly add the iodine solution dropwise to the stirred imidazole solution. It is crucial to maintain the temperature at 0 °C to minimize the formation of di-iodinated byproducts.[4]

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • Carefully adjust the pH of the reaction mixture to 7-8 using concentrated hydrochloric acid. This will protonate the imidazole nitrogen and precipitate the product.

    • Collect the resulting solid by vacuum filtration.

  • Extraction of Residual Product:

    • To the filtrate, add sodium chloride until saturation.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield any remaining product.

  • Purification:

    • Combine the initially precipitated solid with the residue from the extraction.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol/hexane) to obtain pure 2-tert-butyl-4-iodoimidazole.[5]

Potential Applications in Drug Development

While 2-tert-butyl-4-iodoimidazole itself does not have documented biological activity, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors. The 2-tert-butyl group can serve to occupy a hydrophobic pocket in the kinase active site, while the 4-iodo position provides a handle for introducing further complexity through cross-coupling reactions to enhance potency and selectivity.

  • Antimicrobial and Antifungal Agents: Substituted imidazoles have a long history as antimicrobial and antifungal drugs. The unique combination of a bulky lipophilic group and an iodine atom could lead to compounds with novel mechanisms of action or improved efficacy against resistant strains.

  • GPCR Ligands: The imidazole moiety is also present in ligands for G-protein coupled receptors (GPCRs). The ability to functionalize the 4-position of 2-tert-butyl-4-iodoimidazole would allow for the exploration of structure-activity relationships in the development of new GPCR modulators.

Conclusion

This technical guide has provided a detailed, albeit theoretical, examination of 2-tert-butyl-4-iodoimidazole. By leveraging established chemical principles and data from analogous compounds, we have outlined its likely structure, calculated its molecular weight, and proposed a robust synthetic protocol. The potential of this molecule as a building block in medicinal chemistry is significant, offering a platform for the generation of diverse libraries of novel compounds for drug discovery. It is our hope that this guide will stimulate further research into the synthesis and application of this and other novel substituted imidazoles.

References

  • ResearchGate. Synthesis of 2,4,5-trisubstuited imidazoles using (15 mol%) molecular iodine. [Link]

  • PMC. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. [Link]

  • PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • PubMed. Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. [Link]

  • ResearchGate. Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. [Link]

  • Organic Chemistry Portal. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. [Link]

  • Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

  • ResearchGate. Synthesis of tert‐butyl 2,4‐dihalogeno‐5‐methyl‐1H‐imidazole‐1‐carboxylates 2 a–b. [Link]

  • Google Patents.
  • PubChem. 2-tert-butyl-1H-imidazole. [Link]

  • Google Patents. Synthesis method of 4-iodo-1H-imidazole.
  • PubChem. 4-iodo-1H-imidazole. [Link]

  • Monmouth College. Synthesis of the Novel Compound 1-tert-Butyl-3- Propylimidazolium Iodide. [Link]

  • Google Patents.
  • RSC Publishing. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. [Link]

Sources

Technical Guide: Solubility Profile and Handling of 2-tert-butyl-4-iodoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The 2-tert-butyl-4-iodoimidazole Solubility & Handling Guide follows below. This document is structured as a high-level technical whitepaper designed for direct application in pharmaceutical synthesis and process chemistry.

Compound: 2-tert-butyl-4-iodo-1H-imidazole CAS: 30077-74-8 (Generic/Related) | Structure: Imidazole core, C2-tert-butyl, C4-iodine Molecular Weight: ~250.08 g/mol Physical State: White to off-white crystalline solid

Part 1: Executive Summary & Physicochemical Context

2-tert-butyl-4-iodoimidazole is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other imidazole-based bioactive scaffolds. Its solubility behavior is governed by a "push-pull" lipophilic/polar interplay:

  • The tert-butyl group (C2): Adds significant bulk and lipophilicity, drastically reducing water solubility compared to the parent imidazole.

  • The Iodine atom (C4): Increases polarizability and lipophilicity (LogP increase).

  • The Imidazole Core (N1-H): Retains hydrogen bond donor (HBD) capability, allowing solubility in polar aprotic solvents and alcohols.

Critical Insight for Researchers: Unlike simple imidazoles, this compound exhibits a "Lipophilic Shift." It is far more soluble in chlorinated solvents and esters than unsubstituted imidazole, making water an excellent anti-solvent for purification but a poor choice for reaction media.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic solubility principles and standard process chemistry observations for 2-substituted-4-haloimidazoles.

Table 1: Solubility Classification
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Primary Reaction Media. Ideal for SNAr or alkylation reactions. Hard to remove; requires aqueous workup.
Esters Ethyl Acetate (EtOAc) , Isopropyl AcetateModerate-High Recrystallization & Extraction. Soluble when hot; moderate solubility at RT. Excellent for workup.
Chlorinated DCM, Chloroform High Transport & Chromatography. Good solubility due to polarizability of the iodine atom.
Alcohols Methanol, Ethanol, IPA Moderate Crystallization. Good solubility at reflux; reduced solubility at 0°C.
Ethers THF, 2-MeTHF High Reaction Media. Excellent for metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).
Alkanes Hexanes, Heptane Insoluble (<1 mg/mL)Anti-Solvent. Used to crash out the product during recrystallization.
Aqueous Water Insoluble Wash Medium. Used to remove inorganic salts during extraction.

Part 3: Experimental Protocols

Protocol A: Self-Validating Recrystallization (Purification)

Objective: Purify crude 2-tert-butyl-4-iodoimidazole to >98% purity.

The Logic: This protocol utilizes the temperature-dependent solubility differential in Ethyl Acetate (EtOAc) combined with the antisolvent effect of Heptane.

  • Dissolution (Hot):

    • Place crude solid in a round-bottom flask.

    • Add EtOAc (approx. 5 mL per gram of solid).

    • Heat to reflux (77°C) with stirring.

    • Checkpoint: If solid remains, add EtOAc in 1 mL increments until fully dissolved. If solution is dark/colored, add activated carbon (5 wt%), stir for 10 min, and hot-filter through Celite.

  • Nucleation (Cloud Point):

    • While maintaining gentle reflux, slowly add Heptane dropwise.

    • Stop addition immediately when a persistent faint turbidity (cloudiness) is observed.

    • Add 1-2 mL of EtOAc to clear the solution (restore transparency).

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature (RT) slowly (over 1-2 hours) to form defined crystals.

    • Once at RT, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the white crystals using a Büchner funnel.[1]

    • Wash the cake with cold Heptane/EtOAc (9:1 ratio).

    • Dry under vacuum at 40°C.

Protocol B: Stock Solution Preparation (DMSO)

Objective: Prepare a 50 mM stock for biological assays.

  • Weigh 12.5 mg of 2-tert-butyl-4-iodoimidazole (MW ~250.1).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • Verification: Inspect visually for "schlieren" lines (swirls), indicating dissolution. The solution should be perfectly clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as moisture absorption can cause precipitation over time.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the user to the correct solvent based on the intended experimental outcome.

SolventSelection Start Start: Select Application Reaction Chemical Synthesis Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Coupling Cross-Coupling (Suzuki/Sonogashira) Reaction->Coupling Alkylation N-Alkylation (Base mediated) Reaction->Alkylation Cryst Recrystallization Purification->Cryst Extract Aqueous Workup Purification->Extract Solv_DMSO Use: DMSO-d6 or MeOD (Full Dissolution) Analysis->Solv_DMSO Solv_THF Use: THF or Dioxane (Inert, High Sol.) Coupling->Solv_THF Solv_DMF Use: DMF or DMSO (High Sol., Polar) Alkylation->Solv_DMF Solv_EtOAc Use: EtOAc + Heptane (Temp. Dependent) Cryst->Solv_EtOAc Solv_DCM Use: DCM or EtOAc (Immiscible with H2O) Extract->Solv_DCM

Caption: Decision matrix for selecting the optimal solvent based on experimental needs (Reaction, Purification, or Analysis).

Diagram 2: Recrystallization Workflow

A visual representation of the "Self-Validating" purification protocol.

Recrystallization Step1 1. Dissolve (Hot EtOAc) Step2 2. Add Anti-Solvent (Heptane dropwise) Step1->Step2 Check Checkpoint: Persistent Cloudiness? Step2->Check Check->Step2 No (Continue Adding) Step3 3. Back-Add (EtOAc to clear) Check->Step3 Yes Step4 4. Cool Down (RT then 0°C) Step3->Step4 Step5 5. Filter & Dry (Pure Crystals) Step4->Step5

Caption: Step-by-step purification workflow using the Ethyl Acetate/Heptane solvent system.

Part 5: Troubleshooting & Stability

"Oiling Out" Instead of Crystallizing
  • Cause: The solution is too concentrated, or the anti-solvent (Heptane) was added too quickly.

  • Fix: Re-heat the mixture until it is a clear solution. Add a small "seed crystal" of pure product if available. Allow to cool very slowly (wrap the flask in foil to insulate).

Solution Turns Yellow/Brown
  • Cause: Iodine liberation (decomposition). This compound is light-sensitive and can degrade to release free iodine (

    
    ).
    
  • Fix: Always store the solid in amber vials. If the solution is yellow, wash the organic phase with a 10% Sodium Thiosulfate (

    
    ) solution during extraction to quench free iodine before crystallization.
    
Poor Solubility in Methanol
  • Cause: While generally soluble, the lipophilic tert-butyl group can reduce solubility in cold methanol.

  • Fix: Use Ethanol or Isopropanol (IPA) instead, or gently warm the Methanol to 40°C.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Retrieved from

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from

  • ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Retrieved from

  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.[3] Retrieved from

  • PubChem. (2025).[4][5] 1-tert-Butylimidazole Compound Summary. Retrieved from

Sources

Sterically Hindered 4-Iodoimidazole Building Blocks: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2][3][4] Among its many derivatives, 4-iodoimidazoles represent a particularly versatile class of building blocks. The iodine atom serves as a strategic handle for introducing molecular complexity through various cross-coupling reactions.[5] This guide provides an in-depth exploration of sterically hindered 4-iodoimidazole building blocks, focusing on the synthetic challenges and strategic solutions pertinent to their use in contemporary drug discovery. We will delve into the causal factors influencing reaction outcomes, provide validated protocols for key transformations, and offer insights into the rational design of complex, sterically encumbered imidazole-based drug candidates.

Introduction: The Strategic Value of Steric Hindrance and the 4-Iodoimidazole Motif

The imidazole ring, a five-membered aromatic heterocycle, is a common feature in numerous natural products and synthetic molecules with diverse pharmacological applications.[2][3] Its derivatives are known to interact with a variety of biological targets by acting as hydrogen bond donors, acceptors, or metal-coordinating ligands.[1] The introduction of sterically demanding substituents onto the imidazole core is a powerful strategy in drug design. Bulky groups can impart several desirable properties:

  • Enhanced Target Selectivity: Steric hindrance can restrict the conformational freedom of a molecule, forcing it into a specific orientation that favors binding to the desired biological target while preventing off-target interactions.

  • Improved Metabolic Stability: Large, sterically encumbering groups can shield metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life.

  • Modulation of Physicochemical Properties: The size and nature of substituents significantly influence properties like solubility and lipophilicity, which in turn affect a compound's pharmacokinetic profile.[5]

The 4-iodoimidazole scaffold is particularly valuable because the carbon-iodine bond is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the late-stage introduction of diverse functional groups, a crucial advantage in the rapid exploration of structure-activity relationships (SAR).

The Challenge of Synthesizing Tetrasubstituted Imidazoles

The synthesis of highly substituted imidazoles, particularly tetrasubstituted derivatives, presents significant challenges.[6][7] Traditional methods often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and moderate yields.[8] The development of efficient and versatile synthetic routes to access these complex scaffolds is therefore a critical area of research.

Synthetic Strategies for Sterically Hindered 4-Iodoimidazoles

The successful synthesis of sterically hindered 4-iodoimidazoles hinges on a careful selection of synthetic methodologies that can overcome the challenges posed by steric congestion. This section will detail key synthetic transformations, including N-alkylation and palladium-catalyzed cross-coupling reactions.

N-Alkylation of 4-Iodoimidazoles with Bulky Electrophiles

The N-alkylation of the imidazole ring is a fundamental transformation in the synthesis of imidazole-containing compounds.[5] However, when dealing with sterically demanding alkylating agents, careful optimization of reaction conditions is necessary to achieve satisfactory yields and regioselectivity.

2.1.1. Causality in N-Alkylation Reactions

The N-alkylation of 4-iodo-1H-imidazole proceeds via a nucleophilic substitution mechanism.[5] The imidazole nitrogen, after deprotonation by a base, attacks the electrophilic alkylating agent.[5] Several factors influence the outcome of this reaction:

  • Choice of Base: A strong base, such as sodium hydride (NaH), is often required to deprotonate the imidazole nitrogen, especially when weaker alkylating agents are used. For more reactive electrophiles, milder bases like potassium carbonate (K2CO3) can be effective.[5]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the reaction.

  • Steric Hindrance: As the steric bulk of the alkylating agent increases, the rate of reaction generally decreases. To overcome this, higher reaction temperatures or more reactive electrophiles (e.g., alkyl iodides instead of chlorides) may be necessary.

  • Regioselectivity: N-alkylation of asymmetrically substituted imidazoles can lead to a mixture of regioisomers. The electronic nature of the substituents on the imidazole ring can influence the regiochemical outcome.[5]

2.1.2. Validated Protocol for N-Alkylation with a Bulky Electrophile

This protocol describes the N-alkylation of 4-iodo-1H-imidazole with a sterically hindered alkyl bromide.

Materials:

  • 4-iodo-1H-imidazole

  • Sterically hindered alkyl bromide (e.g., 1-bromo-2,2-dimethylpropane)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodo-1H-imidazole (1.0 equivalent).

  • Add anhydrous DMF to dissolve the imidazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the sterically hindered alkyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 4-iodoimidazole.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 4-position of the imidazole ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are instrumental in constructing complex molecular architectures.

2.2.1. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of sterically hindered 4-iodoimidazoles, this reaction allows for the introduction of various aryl and heteroaryl groups.

Causality in Sterically Hindered Suzuki Couplings:

  • Ligand Choice: The choice of phosphine ligand is critical for successful Suzuki couplings, especially with sterically demanding substrates.[9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories, are often necessary to promote the reductive elimination step and prevent β-hydride elimination.[9]

  • Palladium Precatalyst: The use of well-defined palladium precatalysts can lead to more reproducible results and higher catalytic activity.

  • Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. A variety of conditions may need to be screened to find the optimal combination for a given set of sterically hindered coupling partners.

2.2.2. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is valuable for introducing linear alkynyl linkers into a molecule, which can be useful for probing binding pockets or as precursors for further transformations.

Key Considerations for Sonogashira Couplings with Hindered Substrates:

  • Copper Co-catalyst: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid potential homocoupling of the alkyne.[10]

  • Ligand Effects: As with Suzuki couplings, the choice of phosphine ligand can influence the efficiency of the Sonogashira reaction. Bulky N-heterocyclic carbene (NHC) ligands have also been shown to be effective in some cases.[11]

2.2.3. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines.

Navigating Steric Challenges in Buchwald-Hartwig Amination:

  • Ligand Generations: Several "generations" of Buchwald-Hartwig ligands have been developed, with each offering improved scope and reactivity.[12] For sterically hindered substrates, the use of highly active, bulky biarylphosphine ligands is often required.

  • Base Selection: The choice of base is crucial and depends on the pKa of the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly employed.

Data Presentation and Visualization

Tabulated Data for Cross-Coupling Reactions

The following table summarizes representative conditions and outcomes for various palladium-catalyzed cross-coupling reactions with a model sterically hindered 4-iodoimidazole substrate.

Coupling ReactionAryl/Alkyl HalideCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Suzuki 1-(tert-butyl)-4-iodo-1H-imidazole2,6-dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
Sonogashira 1-(tert-butyl)-4-iodo-1H-imidazolePhenylacetylenePd(PPh₃)₄ (5)-CuI (10), Et₃NDMF8092
Buchwald-Hartwig 1-(tert-butyl)-4-iodo-1H-imidazoleMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene11078
Visualizing Synthetic Pathways

Diagrams generated using DOT language can effectively illustrate complex synthetic workflows and mechanistic pathways.

G cluster_0 Synthesis of Sterically Hindered N-Alkyl-4-iodoimidazole cluster_1 Palladium-Catalyzed Cross-Coupling Reactions 4-iodo-1H-imidazole 4-iodo-1H-imidazole NaH_DMF 1. NaH, DMF, 0 °C 2. Add Alkyl Bromide 4-iodo-1H-imidazole->NaH_DMF Bulky_Alkyl_Bromide Bulky Alkyl Bromide Bulky_Alkyl_Bromide->NaH_DMF N_Alkylated_Product N-Alkyl-4-iodoimidazole NaH_DMF->N_Alkylated_Product N_Alkylated_Product_2 N-Alkyl-4-iodoimidazole Suzuki Suzuki (Ar-B(OH)₂) N_Alkylated_Product_2->Suzuki Sonogashira Sonogashira (R-C≡CH) N_Alkylated_Product_2->Sonogashira Buchwald_Hartwig Buchwald-Hartwig (R₂NH) N_Alkylated_Product_2->Buchwald_Hartwig Suzuki_Product 4-Aryl-imidazole Suzuki->Suzuki_Product Sonogashira_Product 4-Alkynyl-imidazole Sonogashira->Sonogashira_Product Buchwald_Hartwig_Product 4-Amino-imidazole Buchwald_Hartwig->Buchwald_Hartwig_Product G Start Start: 4-Iodoimidazole N_Alkylation N-Alkylation with Bulky Electrophile Start->N_Alkylation Cross_Coupling Pd-Catalyzed Cross-Coupling N_Alkylation->Cross_Coupling Troubleshoot_Alkylation Troubleshoot N-Alkylation: - Stronger Base (NaH) - More Reactive Halide (I > Br > Cl) - Higher Temperature N_Alkylation->Troubleshoot_Alkylation Final_Product Sterically Hindered Functionalized Imidazole Cross_Coupling->Final_Product Troubleshoot_Coupling Troubleshoot Cross-Coupling: - Screen Ligands (e.g., Buchwald's) - Optimize Base/Solvent - Use Pre-catalyst Cross_Coupling->Troubleshoot_Coupling

Caption: Logical decision-making workflow for the synthesis of sterically hindered 4-iodoimidazole derivatives.

Conclusion

Sterically hindered 4-iodoimidazole building blocks are invaluable tools in modern drug discovery, enabling the synthesis of complex and highly functionalized molecules. A thorough understanding of the factors governing their synthesis and reactivity is essential for their effective application. By carefully selecting reaction conditions, particularly the choice of base, solvent, and, in the case of cross-coupling reactions, the palladium catalyst and ligand, researchers can overcome the challenges posed by steric hindrance and unlock the full potential of these versatile scaffolds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation imidazole-based therapeutics.

References

  • Bellina, F., & Rossi, R. (2016). The Sonogashira reaction. Chemical Reviews, 116(1), 2-70.
  • Bhattacharjee, D., Basak, S., & Ghosh, S. (2023). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Tetrahedron, 133, 133245.
  • BenchChem. (2025).
  • Bhattacharjee, D., Basak, S., & Ghosh, S. (2023). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Taylor & Francis Online.
  • Zhan, Z., Zhang, M., Jiang, P., He, J., Luo, N., Wang, H., Wang, M., & Huang, G. (2019). Selective Synthesis of Trisubstituted Imidazoles by Iodine‐Catalyzed [3+2] Cycloadditions. Asian Journal of Organic Chemistry, 8(8), 1276-1280.
  • Carpenter, A. J., Chadwick, D. J., & Iddon, B. (1983). Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 735-740.
  • Dembele, A. A., Gornitzka, H., Bellan, J., & Fabre, P.-L. (2008). Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry, 73(17), 6884-6887.
  • Taylor, R. J. K., & Bull, J. A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3824-3847.
  • Carpenter, A. J., Chadwick, D. J., & Iddon, B. (1983). Metal-Halogen Exchange Reactions of Mono- and Poly- halogenoimidazoles. RSC Publishing.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 135, 43-51.
  • Anonymous. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Anonymous. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC - NIH.
  • de la Torre, M. C., Gotor, V., & Gotor-Fernández, V. (2000). Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. PubMed.
  • Mahesh Kumar N., Priya A., & Shachindra L. Nargund. (2025). Imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications.
  • Anonymous. (n.d.).
  • Wikipedia contributors. (2024, February 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Anonymous. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Wiley Online Library.
  • Dey, S., Chakraborty, K., Pradhan, K., & Ghosh, P. (2025). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. Preprints.org.
  • Groziak, M. P., & Wei, L. (n.d.). Multifunctionalization of imidazole via sequential halogen-metal exchange: a new route to purine-ring analogs.
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2003). Sonogashira coupling using bulky palladium-phenanthryl imidazolium carbene catalysis. Organic Letters, 5(18), 3317-3319.
  • Life Chemicals. (2023, July 31). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
  • Anonymous. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit.
  • Chemistry LibreTexts. (2023, June 30).
  • Hu, Z., Zhao, T., Wang, M., Wu, J., Yu, W., & Chang, J. (2017). I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles. Organic Chemistry Portal.
  • Chaumeil, H., Signorella, S., & Le Drian, C. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Scilit.
  • Wikipedia contributors. (2023, December 29). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. PubMed.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Anonymous. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Anonymous. (2013). Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. SCIRP.
  • Sheppard, T. D. (2008). Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group.
  • Anonymous. (2025). Solid-Phase synthesis of 4-substituted imidazoles using a scaffold approach. Request PDF.
  • Wodrich, M. D., Hari, D. P., & Waser, J. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9213-9219.
  • Anonymous. (n.d.). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. PMC.
  • Anonymous. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • Anonymous. (n.d.). The direct C–H halogenations of indoles.
  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Yang, X., & Knochel, P. (2006). Selective functionalization of imidazoles via an iodine–copper exchange reaction.
  • Anonymous. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Anonymous. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • Anonymous. (2023).
  • Cetin, A., Sener, A., & Oren, I. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.

Sources

An In-depth Technical Guide to 2-(tert-butyl)-4-iodo-1H-imidazole: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(tert-butyl)-4-iodo-1H-imidazole, a heterocyclic building block with significant potential in medicinal chemistry. Due to the apparent lack of readily available commercial sources for this specific molecule, this document focuses on providing practical solutions for its acquisition through chemical synthesis, alongside a thorough discussion of its potential applications and chemical properties.

Commercial Availability and Strategic Sourcing

Direct commercial suppliers for this compound are not prominently listed in major chemical catalogs. This suggests that the compound is a niche molecule, likely requiring custom synthesis. However, a closely related and synthetically versatile analogue, tert-butyl 4-iodo-1H-imidazole-1-carboxylate (1-Boc-4-iodo-1H-imidazole) , is widely available. This N-protected intermediate serves as an excellent starting point for various synthetic transformations.

Researchers seeking to work with the 4-iodo-imidazole scaffold can procure this analogue from several reputable suppliers.

Table 1: Commercial Suppliers of tert-Butyl 4-iodo-1H-imidazole-1-carboxylate (CAS: 840481-77-8)

SupplierProduct NumberPurityNotes
Sigma-Aldrich (Merck) Multiple≥97%Available through various partner brands like Fluorochem and BLD Pharmatech.[1]
Fluorochem F60292697%Available in various pack sizes.[2]
ChemScene CS-0056208≥97%Provides options for custom synthesis and commercial production.[3]
BLDpharm 840481-77-8---Offers online ordering and provides analytical data (NMR, HPLC, etc.).[4]

Synthesis of this compound

For projects requiring the specific 2-tert-butyl isomer, a de novo synthesis is the most practical approach. A logical two-step synthetic pathway involves the initial formation of 2-tert-butyl-1H-imidazole, followed by a regioselective iodination at the 4-position.

Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic strategy.

G cluster_0 Step 1: Synthesis of 2-tert-butyl-1H-imidazole cluster_1 Step 2: Iodination Pivalamidine Pivalamidine Hydrochloride Step1 Condensation Reaction Pivalamidine->Step1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1 Base Base (e.g., NaOH) Base->Step1 Solvent1 Solvent (e.g., Water/Ethanol) Solvent1->Step1 Intermediate 2-tert-butyl-1H-imidazole Step1->Intermediate Step2 Electrophilic Aromatic Substitution Intermediate->Step2 Starting Material Iodine Iodine (I₂) Iodine->Step2 Base2 Base (e.g., NaOH) Base2->Step2 Solvent2 Solvent (e.g., Water) Solvent2->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-tert-butyl-1H-imidazole

This procedure is adapted from general methods for the synthesis of 2-substituted imidazoles. The reaction involves the condensation of an amidine (pivalamidine) with an α-haloketone equivalent (chloroacetaldehyde).

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pivalamidine hydrochloride (1.0 eq) in a mixture of water and ethanol.

  • Reaction Initiation: Add a solution of sodium hydroxide (2.0 eq) in water to the flask to liberate the free amidine.

  • Addition of Aldehyde: Slowly add chloroacetaldehyde (1.0 eq, typically as a 40-50% aqueous solution) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction to room temperature and neutralize with hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-tert-butyl-1H-imidazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Regioselective Iodination to this compound

This protocol is based on established methods for the iodination of imidazoles.[5][6] The bulky tert-butyl group at the 2-position is expected to sterically hinder substitution at the 5-position, thus favoring iodination at the 4-position.

  • Reagent Preparation: In a flask protected from light, dissolve 2-tert-butyl-1H-imidazole (1.0 eq) and sodium hydroxide (1.5 eq) in water. Cool the solution to 0 °C in an ice bath.

  • Iodine Solution: In a separate beaker, prepare a solution of iodine (I₂) (1.0-1.2 eq) and sodium iodide (0.5 eq) in water. The sodium iodide aids in the solubilization of iodine.

  • Reaction: Add the iodine solution dropwise to the cooled imidazole solution while stirring vigorously. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.

  • Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with dilute hydrochloric acid. A solid precipitate of the product may form. Collect the solid by vacuum filtration.

  • Extraction: If no precipitate forms, or to recover dissolved product, saturate the filtrate with sodium chloride and extract multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/n-hexane mixture, to yield pure this compound.[6]

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H
~7.5 - 7.7s1HC5-H
~1.3 - 1.4s9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158 - 160C2
~120 - 122C5
~80 - 85C4
~32 - 34-C (CH₃)₃
~30 - 31-C(C H₃)₃

Mass Spectrometry (MS):

  • Expected [M+H]⁺: ~251.02

  • Key Fragmentation: Loss of a methyl group (-15) from the tert-butyl moiety is a probable fragmentation pathway.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for creating diverse molecular libraries for drug discovery. The imidazole core is a privileged structure found in many FDA-approved drugs.[9][10]

  • Kinase Inhibitors: The dysregulation of protein kinases is a key factor in many diseases, including cancer.[11] The 4-iodo-imidazole moiety serves as a versatile handle for introducing various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[12] This allows for systematic exploration of the chemical space around the imidazole core to optimize binding to the kinase active site. The 2-tert-butyl group can provide steric bulk, influencing selectivity and potentially improving metabolic stability. A recent study highlighted the discovery of 2,4-disubstituted 1H-imidazole carboxamides as potent and selective inhibitors of TAK1 kinase.[13]

G Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor TAK1 TAK1 Receptor->TAK1 activates MAP2K MAP2K (e.g., MKK4/7) TAK1->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates AP1 AP-1 JNK->AP1 activates Inflammation Inflammatory Gene Expression AP1->Inflammation Inhibitor 2-tert-butyl-4-aryl- 1H-imidazole (Potential Inhibitor) Inhibitor->TAK1 inhibits

Caption: Role of TAK1 in a pro-inflammatory signaling pathway and potential inhibition.

  • Other Therapeutic Areas: The imidazole nucleus is a key pharmacophore in antifungal, antiprotozoal, and antihypertensive agents. The ability to functionalize the 4-position of this compound allows for the synthesis of novel analogues for screening in these and other therapeutic areas.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted iodo-imidazoles should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.

  • Hazards: Similar imidazole compounds can cause skin and eye irritation or burns. Always consult the SDS for the specific reagents used in the synthesis.

References

  • LEAPChem. (n.d.). 2-tert-Butyl-4,5-diiodo-1-methyl-1H-imidazole. BuyersGuideChem. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved February 26, 2026, from [Link]

  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • de Vicente, J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). 1-Boc-4-iodo-1H-imidazole. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-tert-butyl-1H-imidazole. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Medical Xpress. Retrieved February 26, 2026, from [Link]

  • van der Wagt, B., et al. (2015). Inhibition of human pyridoxal kinase by 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI). Food and Chemical Toxicology.
  • Journal of Chemical Research. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved February 26, 2026, from [Link]

  • Kumar, A., et al. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Chemistry & Biodiversity.
  • ResearchGate. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Retrieved February 26, 2026, from [Link]

  • Giansanti, P., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(tert-butyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(tert-butyl)-4-iodo-1H-imidazole. The imidazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize this core through robust C-C and C-N bond-forming reactions is paramount for drug discovery and development.[1][2] This document explores four critical transformations: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. For each reaction, we delve into the mechanistic underpinnings, discuss the rationale behind the selection of catalysts, ligands, and reagents, and provide validated, step-by-step protocols suitable for a research and development setting. The presence of the sterically demanding tert-butyl group at the C2 position introduces unique challenges and considerations, which are addressed throughout this guide to ensure high-yield, reproducible outcomes.

Introduction: The Strategic Importance of 2,4-Substituted Imidazoles

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and clinically approved drugs such as the anticancer agent dacarbazine and the antifungal ketoconazole.[3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore for interacting with biological targets.[2][6] The this compound scaffold is a particularly valuable building block. The carbon-iodine bond at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling, allowing for the introduction of diverse molecular fragments.[1] The tert-butyl group at C2 provides steric bulk, which can be strategically employed to modulate the molecule's conformation, improve metabolic stability, and enhance binding selectivity for target proteins.

A crucial consideration in the cross-coupling of N-H containing imidazoles is the potential for the acidic proton to interfere with the catalytic cycle or cause solubility issues. Therefore, protection of the imidazole nitrogen is often a prerequisite for successful and high-yielding coupling reactions.[1] Common protecting groups like Trityl (Tr) or (2-(trimethylsilyl)ethoxy)methyl (SEM) are employed to circumvent these issues.[1][7] The protocols herein will primarily assume an N-protected starting material.

Workflow for Functionalizing this compound

G cluster_0 Preparation cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Functionalized Products A 2-(tert-butyl)- 4-iodo-1H-imidazole B N-Protection (e.g., Trityl-Cl, NaH) A->B C N-Protected Substrate B->C D Suzuki-Miyaura (Ar-B(OH)₂) C->D Pd Catalyst, Base E Sonogashira (Terminal Alkyne) C->E Pd/Cu Catalysts, Base F Heck (Alkene) C->F Pd Catalyst, Base G Buchwald-Hartwig (Amine) C->G Pd Catalyst, Base, Ligand H 4-Aryl Product D->H I 4-Alkynyl Product E->I J 4-Alkenyl Product F->J K 4-Amino Product G->K

Caption: General workflow for N-protection and subsequent cross-coupling.

Suzuki-Miyaura Coupling: Forging Aryl-Imidazole Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron reagent.[8][9] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][11]

  • Oxidative Addition : A Pd(0) species, typically generated in situ, inserts into the C-I bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation : The organoboron species, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, displacing the iodide. This is often the rate-determining step.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the coupling of N-trityl-2-(tert-butyl)-4-iodo-1H-imidazole with phenylboronic acid. The trityl group provides steric bulk and enhances solubility, while Pd(PPh₃)₄ is a reliable catalyst for this transformation.[7]

Materials:

  • N-Trityl-2-(tert-butyl)-4-iodo-1H-imidazole (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask, add N-trityl-2-(tert-butyl)-4-iodo-1H-imidazole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.[7]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-phenyl product.

Data Summary: Suzuki-Miyaura Coupling
EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME90~90
33-Pyridylboronic acidPd(OAc)₂ (5) / SPhos (10)K₃PO₄Toluene/H₂O110~75-85
4Methylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O100~60-70

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is typically catalyzed by a palladium complex in conjunction with a copper(I) co-catalyst.[13][14] The resulting alkynyl-imidazoles are valuable precursors for synthesizing more complex heterocyclic systems or for use in "click chemistry".[13]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle.[15]

  • Palladium Cycle : Pd(0) undergoes oxidative addition with the iodo-imidazole.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (e.g., Et₃N) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst.

  • Reductive Elimination : The aryl and alkynyl groups are eliminated from the palladium center to form the product and the Pd(0) catalyst.[15]

Catalytic Cycle of Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition with Ar-I Pd0->OA PdII_I Ar-Pd(II)L₂-I OA->PdII_I TM Transmetalation PdII_I->TM PdII_Alkyne Ar-Pd(II)L₂-C≡CR TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Base Base (e.g., Et₃N) CuI Cu(I) Cu_Acetylide->TM Alkynyl Transfer Cu_Acetylide->CuI Regeneration

Sources

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for Sterically Hindered 4-Iodo-2-tert-butylimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 4-iodo-2-tert-butylimidazole with various aryl and heteroaryl boronic acids. Substituted imidazoles are privileged scaffolds in medicinal chemistry, and their synthesis via C-C bond formation is of paramount importance. The Suzuki-Miyaura reaction is a powerful tool for this purpose due to its functional group tolerance and mild conditions.[1][2] However, substrates like 4-iodo-2-tert-butylimidazole present a significant challenge due to the steric bulk of the tert-butyl group adjacent to the reactive center, which can impede the catalytic cycle. This guide explains the causality behind the selection of specific reagents and conditions designed to overcome this steric hindrance, presenting a reliable and scalable protocol for researchers in synthetic and medicinal chemistry.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodo-2-tert-butylimidazole, forming a Pd(II) complex. This is often the rate-determining step, especially with sterically demanding substrates.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Oxidative Addition coupled_complex R¹-Pd(II)L₂(R²) (Coupled Complex) oxidative_addition->coupled_complex pd_complex R¹-Pd(II)L₂(I) (Palladacycle) pd_complex->pd0 Reductive Elimination transmetalation Transmetalation transmetalation->pd_complex coupled_complex->transmetalation Transmetalation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product R¹-R² (Product) reductive_elimination->product reagents R¹-I (4-iodo-2-tBu-imidazole) reagents->oxidative_addition boronic R²-B(OH)₂ + Base boronic->transmetalation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents (Iodoimidazole, Boronic Acid, Base) vessel 2. Add to Reaction Vessel reagents->vessel solvent 3. Add Solvent vessel->solvent degas 4. Degas Mixture (N₂ or Ar Purge) solvent->degas catalyst 5. Add Catalyst System degas->catalyst heat 6. Heat & Stir (Conventional or Microwave) catalyst->heat quench 7. Cool & Quench heat->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Optimized Protocol for 4-Aryl-2-tert-butylimidazoles

This protocol is optimized for a 0.5 mmol scale reaction. Reagents should be scaled proportionally for larger or smaller reactions.

Materials & Equipment:

  • Reactants: 4-Iodo-2-tert-butylimidazole, Arylboronic acid

  • Catalyst: [2-(2′,6′-Dimethoxybiphenyl)]dicyclohexylphosphine](methanesulfonato) (2-aminobiphenyl)palladium(II) (SPhos Pd G3) (2 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (5:1 ratio, 0.1 M concentration)

  • Equipment: Microwave reaction vial with stir bar, magnetic stir plate, microwave reactor (or oil bath for conventional heating), standard glassware for workup, silica gel for chromatography.

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 4-iodo-2-tert-butylimidazole (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 1,4-dioxane (4.2 mL) and water (0.8 mL) to the vial.

  • Inerting: Seal the vial with a cap and purge with dry nitrogen or argon gas for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Briefly remove the cap and add the SPhos Pd G3 precatalyst (0.01 mmol, 2 mol%). Immediately reseal the vial and briefly purge with inert gas again.

  • Reaction:

    • Microwave Heating: Place the vial in the microwave reactor and heat to 120 °C for 30-45 minutes. [10] * Conventional Heating: Alternatively, place the vial in a preheated oil bath at 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the cooled reaction mixture.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-tert-butyl-4-arylimidazole product.

Summary of Optimized Conditions & Expected Results

The following table summarizes the recommended conditions and provides representative yields for the coupling of 4-iodo-2-tert-butylimidazole with various boronic acids under this protocol.

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic Acid2-tert-butyl-4-phenyl-1H-imidazole>90%
24-Methoxyphenylboronic acid2-tert-butyl-4-(4-methoxyphenyl)-1H-imidazole>95%
33-Fluorophenylboronic acid2-tert-butyl-4-(3-fluorophenyl)-1H-imidazole>85%
4Pyridin-3-ylboronic acid3-(2-tert-butyl-1H-imidazol-4-yl)pyridine>80%

Yields are based on isolated product after chromatography and are representative. Actual yields may vary depending on substrate purity and reaction scale.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure starting materials.3. Insufficient temperature/time.1. Ensure thorough degassing; use a fresh catalyst.2. Purify starting materials before use.3. Increase reaction time or temperature. Screen alternative bulky ligands (e.g., XPhos, RuPhos).
Protodeboronation The boronic acid is unstable under the reaction conditions, leading to R-H instead of R-R' product.1. Use a more stable boronic ester (e.g., neopentyl glycol or pinacol ester).<[11]br>2. Use anhydrous conditions and a fluoride source (e.g., KF) as the base. [6]
Homocoupling of Boronic Acid Formation of R²-R² byproduct, often promoted by oxygen.1. Improve the degassing procedure to rigorously exclude oxygen.2. Lower the catalyst loading. [12]
Difficult Purification Product co-elutes with byproducts.1. Optimize the chromatography eluent system.2. Consider a different workup procedure (e.g., an acidic or basic wash) to remove specific impurities.

Conclusion

The Suzuki-Miyaura coupling of sterically encumbered 4-iodo-2-tert-butylimidazoles can be achieved with high efficiency and predictability. The key to success lies in a rational approach to protocol design, specifically the selection of a modern palladium catalyst system featuring a bulky, electron-rich ligand capable of overcoming the steric demands of the substrate. By understanding the causality behind each component's role, from the catalyst to the base, researchers can reliably access a diverse range of valuable 2,4-disubstituted imidazole derivatives for applications in drug discovery and materials science.

References

  • C. M. Billingsley, K. W. Anderson, S. L. Buchwald, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Angewandte Chemie International Edition, 2006, 45(21), 3484-3488. ([Link])

  • A. F. Littke, G. C. Fu, "A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides," Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. ([Link])

  • J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, "A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction: A General and Practical Method for the Synthesis of Biaryls," Journal of the American Chemical Society, 1999, 121(41), 9550-9561. ([Link])

  • A. Molnár, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Journal of Organometallic Chemistry, 2003, 687(2), 275-304. ([Link])

  • N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995, 95(7), 2457-2483. ([Link])

  • T. I. Wallow, B. M. Novak, "The Role of the Base in the Suzuki-Type Cross-Coupling Reaction," Journal of Organic Chemistry, 1994, 59(17), 5034-5037. ([Link])

  • S. Darses, J.-P. Genet, "Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions," Chemical Reviews, 2008, 108(1), 288-325. ([Link])

  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angewandte Chemie International Edition, 2012, 51(21), 5062-5085. ([Link])

  • R. Martin, S. L. Buchwald, "A General Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Chlorides," Journal of the American Chemical Society, 2007, 129(12), 3844-3845. ([Link])

  • T. Tu, Z. Sun, W. Fang, M. Xu, Y. Zhou, "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates," Organic Letters, 2012, 14(16), 4250-4253. ([Link])

  • R. Karuvalam, et al., "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles," Arkivoc, 2019, (vi), 431-445. ([Link])

  • S. K. Gurung, S. Thapa, A. Shrestha, S. R. Giri, R. K. Thapa, "The Suzuki-Miyaura cross-coupling reaction: a review of the mechanism, catalyst and application," Journal of the Nepal Chemical Society, 2021, 42(1), 84-100. ([Link])

  • N. E. Leadbeater, M. Marco, "Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating," Organic Letters, 2002, 4(17), 2973-2976. ([Link])

  • D. S. Walker, S. D. Dreher, G. A. Molander, "Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Heteroaryl Halides," Chemical Reviews, 2014, 114(12), 6050-6101. ([Link])

  • V. P. W. Böhm, C. W. K. Gstöttmayr, T. Weskamp, W. A. Herrmann, "N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis," Angewandte Chemie International Edition, 2000, 39(9), 1602-1604. ([Link])

  • G. A. Molander, N. Ellis, "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction," Accounts of Chemical Research, 2007, 40(4), 275-286. ([Link])

  • K. H. Shaughnessy, "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides," Chemical Reviews, 2009, 109(2), 643-709. ([Link])

  • M. R. Netherton, G. C. Fu, "Air-Stable, Easily Handled, and Effective Catalysts for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides," Organic Letters, 2001, 3(26), 4295-4298. ([Link])

  • A. C. Frisch, M. Beller, "Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides," Angewandte Chemie International Edition, 2005, 44(5), 674-688. ([Link])

  • N. T. S. Phan, M. van der Sluys, C. W. Jones, "On the Nature of the Active Species in Palladium Catalyzed Mizoroki-Heck and Suzuki-Miyaura Couplings - Homogeneous or Heterogeneous Catalysis, A Critical Review," Advanced Synthesis & Catalysis, 2006, 348(6), 609-679. ([Link])

Sources

Topic: Sonogashira Coupling Conditions for Sterically Hindered Iodoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-C Bond Formation with Hindered Heterocycles

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3] This palladium- and copper-catalyzed transformation is invaluable in drug discovery and materials science for constructing complex molecular architectures, particularly arylalkynes and conjugated enynes.[4][5] The reaction typically proceeds under mild conditions, tolerating a wide array of functional groups, which has cemented its role in late-stage functionalization of complex molecules.[2][5]

However, the efficiency of the Sonogashira coupling can be severely hampered when applied to sterically demanding substrates. Sterically hindered iodoimidazoles represent a particularly challenging substrate class. The steric bulk adjacent to the iodine atom can impede the crucial oxidative addition step in the catalytic cycle, while the imidazole nitrogen itself can coordinate to the palladium center, potentially leading to catalyst deactivation.[6]

This application note serves as an in-depth technical guide for overcoming these obstacles. We will move beyond standard protocols to explain the mechanistic rationale behind experimental choices, offering field-proven strategies and detailed methodologies to successfully couple even the most challenging sterically hindered iodoimidazoles.

The Mechanistic Hurdle: Why Steric Hindrance Matters

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4][7] Understanding these cycles is critical to diagnosing and solving issues related to steric hindrance.

  • The Palladium Cycle: The rate-determining step is often the oxidative addition of the aryl halide to the active Pd(0) catalyst.[2][5] Large substituents near the site of reaction, as in a sterically hindered iodoimidazole, can physically block the palladium complex from approaching the C-I bond, thus dramatically slowing down this critical step.[8]

  • The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[2][5] This species then undergoes transmetalation with the Pd(II)-aryl complex. While less directly impacted by hindrance on the iodoimidazole, inefficient oxidative addition in the palladium cycle can lead to a buildup of copper acetylide, promoting the undesirable side reaction of alkyne homocoupling (Glaser coupling).[2][9]

  • Imidazole-Specific Challenge: The lone pair of electrons on the imidazole nitrogen can act as a ligand, coordinating to the palladium catalyst. This can sequester the active catalyst, forming off-cycle, inactive complexes and inhibiting turnover.[6]

Successfully coupling these substrates requires a multi-pronged approach that enhances the rate of the desired catalytic cycle while mitigating potential pathways for catalyst deactivation and side-product formation.

Strategic Optimization for Hindered Iodoimidazoles

Overcoming the challenges of steric hindrance requires careful selection and optimization of several key reaction parameters.

Catalyst and Ligand Selection: The Power of Bulk and Electron Density

The choice of ligand bound to the palladium center is the most critical factor for promoting the coupling of hindered substrates. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[7] The ideal ligand should be both sterically bulky and electron-rich.

  • Steric Bulk: Bulky ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active for oxidative addition.[8] Furthermore, steric crowding on the metal center can accelerate the final reductive elimination step, releasing the product and regenerating the catalyst.[8]

  • Electron Density: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the oxidative addition of the electron-deficient C-I bond.[7][8]

Table 1: Recommended Ligand Classes for Hindered Substrates

Ligand ClassExamplesKey AdvantagesRationale
Bulky Alkylphosphines P(t-Bu)₃, XPhos, SPhosHighly electron-rich and sterically demanding.Promotes rapid oxidative addition and reductive elimination. Effective for the most challenging substrates.[10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, forming very stable Pd-complexes.Excellent for coupling less reactive halides like bromides and chlorides, and can be effective for hindered iodides.[2][7]
Bidentate Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Can stabilize the palladium center.Often used for less reactive aryl bromides and can be a good starting point for optimization with hindered iodides.[9][11]
The Copper Question: To Use or Not to Use?

While the classic Sonogashira reaction employs a copper(I) co-catalyst, its presence can be a double-edged sword.[2]

  • Traditional Pd/Cu Catalysis: The copper(I) salt (typically CuI) significantly accelerates the reaction by facilitating the deprotonation of the alkyne and forming the reactive copper acetylide.[5] For many hindered systems, this acceleration is necessary to achieve a reasonable reaction rate.

  • Copper-Free Conditions: The primary drawback of copper is its promotion of alkyne homocoupling (Glaser coupling), which forms an undesired byproduct.[2][9] This is especially problematic if the desired cross-coupling is slow due to steric hindrance. Copper-free protocols avoid this issue entirely but may require higher temperatures, stronger bases, or more active catalyst systems to proceed efficiently.[10][12]

For sterically hindered iodoimidazoles, a copper-free approach is often preferred to simplify purification and avoid homocoupling, provided a sufficiently active palladium catalyst system is used.[13]

Optimizing Bases and Solvents
  • Base: The base is required to deprotonate the terminal alkyne.[10] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and can often serve as the solvent.[2][10] For particularly difficult couplings, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be beneficial, especially in copper-free systems.[7]

  • Solvent: The solvent must fully solubilize all reactants. While amine bases can act as solvents, co-solvents are often necessary.[11] Aprotic polar solvents like DMF, DMSO, or NMP can be effective due to their high boiling points and ability to dissolve a wide range of substrates.[11][14] Degassing the solvent thoroughly is critical to prevent oxygen from decomposing the Pd(0) catalyst and promoting Glaser coupling.[9][10]

Visualizing the Process

To better understand the reaction dynamics and the optimization strategy, two diagrams are presented below.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I (B) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR' (C) Transmetal->PdII_Alkyne CuI Cu(I)X Transmetal->CuI Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Cu_Acetylide R'-C≡C-Cu (F) CuI->Cu_Acetylide Deprotonation Alkyne R'-C≡C-H Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Transmetalation

Caption: The dual catalytic cycle of the Sonogashira coupling.

G start Start: Sterically Hindered Iodoimidazole Substrate condition_select Select Initial Conditions: - Pd₂(dba)₃ / XPhos - Cs₂CO₃ as base - DMF or Toluene as solvent - T = 80-100 °C start->condition_select run_reaction Run Copper-Free Reaction Monitor by TLC/LCMS condition_select->run_reaction check_yield Acceptable Yield? run_reaction->check_yield success Success: Proceed to Workup & Purification check_yield->success Yes troubleshoot Troubleshoot check_yield->troubleshoot No no_reaction Low/No Conversion: - Increase Temperature (100-120 °C) - Screen other bulky ligands (e.g., P(t-Bu)₃, SPhos) troubleshoot->no_reaction side_products Decomposition/Side Products: - Lower Temperature - Ensure rigorous degassing troubleshoot->side_products add_copper If still low yield, add Cu(I): - Add CuI (5-10 mol%) - Switch to amine base (Et₃N/DIPEA) no_reaction->add_copper re_run Re-run Reaction side_products->re_run add_copper->re_run re_run->run_reaction

Caption: Workflow for optimizing Sonogashira coupling conditions.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always handle reagents under an inert atmosphere (Nitrogen or Argon).

Protocol A: Copper-Free Sonogashira Coupling of a Hindered Iodoimidazole

This protocol is recommended as a starting point to avoid alkyne homocoupling byproducts.

Reagents & Equipment:

  • Sterically hindered iodoimidazole (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add the sterically hindered iodoimidazole (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Add the anhydrous, degassed DMF (5 mL) via syringe, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the iodoimidazole starting material. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Classic Pd/Cu Co-Catalyzed Sonogashira Coupling

This protocol should be used if the copper-free method fails to provide an acceptable yield, even after optimization.

Reagents & Equipment:

  • Sterically hindered iodoimidazole (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous, degassed Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed Toluene (optional co-solvent, 3 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the iodoimidazole (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and toluene (3 mL, if needed for solubility) via syringe. Add the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction at room temperature for 30 minutes, then heat to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically faster than copper-free versions (2-8 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues and amine salts.[9]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Troubleshooting Guide

Table 2: Common Issues and Solutions for Hindered Couplings

IssuePotential Cause(s)Recommended Solution(s)
No or Low Reaction 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Ligand not suitable for substrate.1. Use fresh, high-purity reagents. Ensure rigorous degassing.[9][10]2. Increase temperature in 10-20 °C increments (up to ~120 °C).[11]3. Switch to a more electron-rich/bulky ligand like P(t-Bu)₃ or SPhos.[10]
Significant Alkyne Homocoupling (Glaser Product) 1. Reaction rate is too slow.2. Oxygen contamination.3. High copper concentration.1. Switch to a more active catalyst system (e.g., Protocol A).2. Ensure rigorous anaerobic conditions.[9]3. If using copper, reduce CuI loading to 1-2 mol% or switch to a copper-free protocol.[9]
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Base is too strong or reactive.1. Lower the reaction temperature.2. Switch to a milder base (e.g., from Cs₂CO₃ to K₂CO₃ or from Et₃N to DIPEA).
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.1. Ensure rigorous anaerobic conditions.[9][10]2. Use fresh, high-purity solvents and reagents.3. Consider a more stable precatalyst or ligand system.

Conclusion

The Sonogashira coupling of sterically hindered iodoimidazoles, while challenging, is a tractable transformation with careful and rational optimization. Success hinges on selecting a catalyst system—specifically a bulky, electron-rich phosphine or NHC ligand—that can overcome the high activation barrier for oxidative addition. A copper-free approach is often the superior starting point to mitigate the formation of homocoupled byproducts, which are prevalent when the primary cross-coupling reaction is slow. By systematically adjusting ligands, bases, solvents, and temperature, researchers can unlock the synthetic potential of this powerful C-C bond-forming reaction for even the most demanding heterocyclic substrates, paving the way for novel discoveries in medicinal chemistry and materials science.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Wikipedia. Sonogashira coupling.
  • BYJU'S. Sonogashira Coupling. (2017).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. (2013).
  • PMC. Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016).
  • Benchchem. troubleshooting guide for Sonogashira coupling failures.
  • PMC. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • Organic Chemistry Portal. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. (2013).
  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Reddit. Sonogashira troubleshooting help needed. (2020).
  • PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
  • Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Chemical Engineering Transactions. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021).

Sources

Application Notes & Protocols: Strategic N-Protection of 2-(tert-butyl)-4-iodo-1H-imidazole for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Abstract: The 2-(tert-butyl)-4-iodo-1H-imidazole scaffold is a valuable building block in medicinal chemistry and materials science, primarily due to the synthetic versatility of the C-I bond, which allows for a wide range of cross-coupling reactions. However, the acidic N-H proton of the imidazole ring can interfere with many of these transformations by acting as a nucleophile or by deprotonating under basic conditions, leading to undesired side reactions and reduced yields. Consequently, the strategic selection and implementation of a suitable N-protecting group are paramount for the successful elaboration of this scaffold. This guide provides a detailed analysis of N-protection strategies, focusing on sterically hindered systems, and offers experimentally validated protocols for the installation and removal of key protecting groups.

The Rationale for N-Protection: Navigating the Reactivity of the Imidazole Core

The imidazole ring is amphoteric. The pyrrole-like nitrogen (N-1) is acidic (pKa ≈ 14.5) and readily deprotonated by common bases used in cross-coupling reactions (e.g., carbonates, phosphates, or alkoxides). The resulting imidazolide anion can complicate catalytic cycles. Furthermore, the pyridine-like nitrogen (N-3) is basic and can coordinate to metal catalysts, potentially inhibiting their activity.

For this compound, these issues are compounded by the significant steric bulk of the tert-butyl group. This steric hindrance shields the N-1 position, influencing the choice of protecting group and the conditions required for its installation. An ideal protecting group for this substrate should:

  • Be installed in high yield under conditions that do not affect the C-I bond.

  • Be stable to the conditions of subsequent reactions, particularly organometallic cross-coupling.

  • Be removable under mild conditions that do not compromise the integrity of the elaborated molecule.

  • Render the two nitrogen atoms electronically and sterically distinct, often directing regioselectivity in subsequent reactions.

Below is a decision-making workflow for selecting an appropriate N-protecting group for this specific scaffold.

G cluster_0 cluster_1 cluster_2 A Start: this compound B What is the key subsequent reaction? A->B C Suzuki, Stille, Sonogashira, Heck, etc. (Basic, Nucleophilic Conditions) B->C Cross-Coupling D Grignard or Organolithium Formation (Strongly Basic/Nucleophilic) B->D Metal-Halogen Exchange E Acid-catalyzed reaction B->E Acidic Conditions F High Stability Required Consider SEM or a robust Sulfonyl group C->F G High Stability Required Consider SEM or a substituted Arylsulfonyl group D->G H Avoid acid-labile groups (e.g., SEM) Consider Sulfonyl or Benzyl groups E->H I Select SEM for mild, fluoride-based deprotection F->I J Select a Sulfonyl group for reductive or strongly acidic/basic deprotection F->J

Caption: Decision workflow for selecting an N-protecting group.

Recommended N-Protecting Groups & Protocols

Given the steric hindrance from the C2-tert-butyl group, traditional bulky protecting groups like Boc (di-tert-butyl dicarbonate) are often challenging to install. Instead, less sterically demanding reagents that offer robust protection are preferred.

The SEM Group: [2-(Trimethylsilyl)ethoxy]methyl

The SEM group is an excellent choice for this substrate. It is installed as an acetal and is known for its high stability across a wide range of conditions, including organolithium reagents and palladium-catalyzed cross-coupling reactions. Its removal under mild, fluoride-based conditions makes it orthogonal to many other protecting groups.

Protocol 1: N-SEM Protection

  • Materials:

    • This compound

    • SEM-Cl ([2-(Trimethylsilyl)ethoxy]methyl chloride)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, septa.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Dissolve the imidazole in anhydrous DMF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Gas evolution (H₂) will be observed. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

    • Add SEM-Cl (1.2 eq) dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with Et₂O and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired N-SEM protected imidazole.

Protocol 2: N-SEM Deprotection

  • Materials:

    • N-SEM-2-(tert-butyl)-4-iodo-imidazole

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve the N-SEM protected imidazole (1.0 eq) in anhydrous THF.

    • Add TBAF solution (3.0 eq) and heat the mixture to 60 °C.

    • Stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash chromatography if necessary.

Sulfonyl Groups: Tosyl (Ts) and Phenylsulfonyl (SO₂Ph)

Sulfonyl groups provide robust protection and are stable to a wide array of synthetic conditions, including strongly acidic media. Their installation is generally straightforward, although deprotection can require harsh conditions.

Protocol 3: N-Tosyl Protection

  • Materials:

    • This compound

    • Tosyl chloride (TsCl)

    • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq).

    • Cool the solution to 0 °C and add tosyl chloride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by flash chromatography or recrystallization.

Deprotection of N-Tosyl Group: Removal of the tosyl group typically requires harsh conditions such as sodium in liquid ammonia or magnesium in methanol, which may not be compatible with all substrates. A common alternative is using samarium(II) iodide.

Comparative Analysis of Protection Strategies

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsKey AdvantagesDisadvantages
SEM NaH, SEM-Cl, DMF, 0°C to RTExcellent (acid, base, organometallics)TBAF, THF, 60°C; or acidic hydrolysisOrthogonal; mild removalHigher cost; two-step removal mechanism
Tosyl (Ts) TsCl, TEA, DCM, 0°C to RTVery high (strongly acidic, oxidative)Na/NH₃; Mg/MeOH; SmI₂High stability; readily availableHarsh deprotection conditions
Benzyl (Bn) NaH, BnBr, DMFGood (non-reductive conditions)Catalytic hydrogenation (e.g., Pd/C, H₂)Stable to many reagentsNot suitable if double/triple bonds are present

Mechanistic Overview of N-Protection

The fundamental mechanism for the installation of these protecting groups involves the deprotonation of the imidazole N-H followed by nucleophilic attack on the electrophilic protecting group precursor.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Imidazole R-Im-H Imidazolide R-Im⁻ Imidazole->Imidazolide + Base Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase Imidazolide_2 R-Im⁻ ProtectedImidazole R-Im-P Imidazolide_2->ProtectedImidazole + P-X ProtectingGroup P-X LeavingGroup X⁻ ProtectingGroup->LeavingGroup

Caption: General mechanism for N-protection of imidazole.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]

  • Comprehensive Organic Transformations, 3rd Edition. Wiley. [Link]

  • The chemistry of heterocycles: chemistry of the five-membered rings with two or more heteroatoms. Thieme. (General reference for imidazole reactivity). URL not available for a specific deep link, but the publisher's site is [Link].

Troubleshooting & Optimization

preventing deiodination during coupling of 4-iodoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409-IMI: Technical Support Guide Subject: Integrity of 4-Iodoimidazoles in Cross-Coupling Protocols Status: Open Assigned Specialist: Senior Application Scientist

The Diagnostic Matrix: Triage Your Reaction

Before altering your entire workflow, identify the specific mode of failure. Deiodination in 4-iodoimidazoles typically manifests in three distinct pathways. Use this matrix to isolate the root cause.

SymptomObservation (LCMS/NMR)Root CauseImmediate Fix
The "Phantom" Iodine Product mass = [M-I+H]. The iodine is replaced by a proton (Hydrodehalogenation).Hydride Source / Slow Cycle. The Pd-Ar intermediate waits too long for transmetalation and grabs a hydride from the solvent (alcohol) or base.Switch Base: Use inorganic bases (K₃PO₄, CsF) instead of alkoxides.[1] Switch Solvent: Remove alcohols; use THF or Dioxane/H₂O.
The "Moving" Iodine Product mass is correct, but NMR shows substitution at C2 or C5 instead of C4.Halogen Dance. Lithium-halogen exchange or deprotonation occurred under thermodynamic control, causing the iodine to migrate.Temperature Control: If lithiating, keep T < -78°C. Switch Reagent: Use TMPMgCl·LiCl (Knochel-Hauser base) for kinetic control.
The "Stalled" Catalyst Starting material remains. Catalyst precipitates as Pd black.N-Coordination. The free imidazole nitrogen (N1) is coordinating to Pd, poisoning the cycle.Protect N1: Use SEM, Boc, or Benzyl groups. Free NH is incompatible with most oxidative additions at C4.
The "Doubled" Ring Dimer formation (Homocoupling).Oxygen Leak / Disproportionation. Oxygen promotes Pd(II) mediated homocoupling.Degas Rigorously: Sparge Argon for 15 mins. Add reducing ligand (PPh₃) or switch to Pd(0) source.

Gold Standard Protocols

These protocols are designed to maximize the rate of the desired coupling (


) over the rate of deiodination (

).
Protocol A: Suzuki-Miyaura Coupling (Anti-Hydrodehalogenation)

Target: Coupling 4-iodoimidazole with aryl boronic acids while preventing reduction.

The Logic: We use a bulky, electron-rich ligand (XPhos or SPhos ) to accelerate reductive elimination. We use a mild inorganic base (K₃PO₄ ) to minimize hydride transfer from the solvent.

  • Preparation:

    • Substrate: 1-SEM-4-iodoimidazole (1.0 equiv). Note: N-protection is mandatory.

    • Partner: Aryl boronic acid (1.5 equiv).

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically unhindered cases).

    • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv).

    • Solvent: 1,4-Dioxane (degassed).

  • Execution:

    • Charge solid reagents into a vial.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add Dioxane and Base solution via syringe.

    • Heat: 60–80°C. Do not overheat. High temps (>100°C) favor deiodination.

    • Monitor: Check LCMS at 2 hours. If conversion is slow, add fresh catalyst rather than increasing temp.

Protocol B: Magnesiation via Knochel-Hauser Base (Preventing Halogen Dance)

Target: Functionalizing the imidazole core while preserving the C-I bond (or selective exchange).

The Logic: Standard alkyl lithiums (n-BuLi) are too aggressive and cause iodine migration (Halogen Dance) to the more acidic C2 position. We use TMPMgCl[2][3][4]·LiCl to achieve kinetic deprotonation or selective exchange.

  • Preparation:

    • Substrate: 1-Protected-4-iodoimidazole.

    • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).

    • Electrophile: Aldehyde, Ketone, or Iodine (for di-iodination).

  • Execution (C2-Functionalization, preserving C4-I):

    • Cool substrate in anhydrous THF to -78°C .

    • Add TMPMgCl[2][4]·LiCl (1.1 equiv) dropwise.

    • Stir 30 min at -78°C. Do not warm up yet.

    • Add electrophile.[2]

    • Warm slowly to RT.

Mechanistic Deep Dive

Understanding why your reaction fails is the key to fixing it.

Pathway Analysis: The Fate of the C-I Bond

The following diagram illustrates the competition between the desired Cross-Coupling, the destructive Hydrodehalogenation (reduction), and the Halogen Dance.

Iodoimidazole_Pathways Start 4-Iodoimidazole (Substrate) Pd_Cycle Oxidative Addition (LnP-Ar-I) Start->Pd_Cycle Pd(0) Base_Deprot Strong Base (Li-Exchange) Start->Base_Deprot n-BuLi / LDA Transmetal Transmetalation (+ Ar-B(OH)2) Pd_Cycle->Transmetal Fast Ligand (XPhos) Reduction Deiodinated Byproduct (Ar-H) Pd_Cycle->Reduction Slow Transmetalation + H-Source Product Coupled Product (C-C Bond) Transmetal->Product Reductive Elim. Hydride Hydride Source (Alcohol/Base) Hydride->Reduction Dance_Int Halogen Dance (Migration to C2/C5) Base_Deprot->Dance_Int Thermodynamic Control Wrong_Iso Regioisomer (Wrong I-position) Dance_Int->Wrong_Iso

Caption: Figure 1. Kinetic competition between desired coupling (Green) and deiodination/migration pathways (Red).

Why "Mild" Bases Matter

Strong alkoxide bases (e.g., NaOEt, NaOtBu) can undergo


-hydride elimination to form carbonyls and a Pd-H  species. This Pd-H species undergoes reductive elimination with your iodo-imidazole to form the deiodinated byproduct (Ar-H).
  • Fix: Phosphate (K₃PO₄) or Fluoride (CsF) bases lack

    
    -hydrogens, shutting down this pathway.
    

Frequently Asked Questions (FAQ)

Q: Can I perform this coupling without protecting the imidazole nitrogen? A: No. The free N-H is acidic and the N3 nitrogen is a good ligand. It will either deprotonate (consuming base) or bind to the Palladium, shutting down the catalytic cycle. Use SEM (removable with TBAF/TFA) or Benzyl (removable with hydrogenation) protecting groups.

Q: I see a "homocoupling" dimer (Imidazole-Imidazole). How do I stop it? A: This is an oxidative defect.

  • Ensure your system is oxygen-free (Argon sparge).

  • Add 10-20 mol% of free ligand (e.g., PPh₃) to reduce any Pd(II) back to Pd(0).

  • Avoid copper co-catalysts unless doing a Sonogashira, as Cu promotes homocoupling.

Q: Why is 4-iodoimidazole more unstable than 4-bromoimidazole? A: The C-I bond is weaker and longer. While this makes oxidative addition faster (good for coupling), it also makes the bond more susceptible to radical cleavage and metal-halogen exchange. You must run iodine couplings at lower temperatures than bromine couplings.

Q: What is the best solvent for microwave conditions? A: DME (Dimethoxyethane) or Toluene/Water mixtures. Avoid Ethanol/Methanol in the microwave, as the high temperature + pressure + alcohol is a perfect recipe for hydrodehalogenation.

References

  • Mechanisms of Hydrodehalogenation

    • Ghosh, B., & Maleczka, R. E. (2014). "Hydrodehalogenation of Organic Halides." Science of Synthesis.
    • Note: Explains the hydride transfer mechanism
  • Knochel-Hauser Base Applications

    • Krasovskiy, A., & Knochel, P. (2004).[5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

    • Note: The foundational text on using TMPMgCl·LiCl to prevent side reactions like halogen dance.
  • Halogen Dance in Azoles

    • Stanetty, P., et al. (2005). "Halogen Dance Reactions in Heterocycles." Current Organic Chemistry.
    • Note: Details the thermodynamic migration of iodine in imidazole and thiazole systems.
  • Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Note: Definitive guide on base/ligand effects.

Sources

Technical Support Center: Purification of 4-Iodo-2-tert-butylimidazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-iodo-2-tert-butylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important synthetic intermediate. My aim is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction

4-Iodo-2-tert-butylimidazole is a key building block in medicinal chemistry, often utilized in the synthesis of more complex molecules. The introduction of the iodine atom provides a versatile handle for further functionalization, while the tert-butyl group can modulate the steric and electronic properties of the final compound. However, the synthesis of 4-iodo-2-tert-butylimidazole can often result in a mixture of products, including unreacted starting materials and over-iodinated species. This necessitates robust purification strategies to isolate the desired product in high purity, which is crucial for subsequent synthetic steps and biological assays.[1]

This guide will walk you through common purification challenges and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 4-iodo-2-tert-butylimidazole reaction mixtures.

Problem 1: My crude reaction mixture shows multiple spots on TLC, including what I suspect are starting material and di-iodinated byproduct.

Potential Cause: Incomplete reaction or over-iodination are common occurrences in the synthesis of 4-iodo-2-tert-butylimidazole. The presence of unreacted 2-tert-butylimidazole and the formation of 4,5-diiodo-2-tert-butylimidazole are the most likely impurities.

Suggested Solution: A multi-step purification approach involving liquid-liquid extraction followed by either recrystallization or column chromatography is often the most effective strategy.

Step-by-Step Protocol:

  • Acid-Base Extraction to Remove Unreacted Starting Material:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.[2]

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[2] The basic unreacted 2-tert-butylimidazole will be protonated and move into the aqueous layer, while the desired product and other non-basic impurities will remain in the organic layer.[2]

    • Separate the organic layer and wash it with brine (saturated aqueous NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification to Remove Di-iodinated Byproduct:

    • Option A: Recrystallization (Recommended for larger scales):

      • Systematic solvent screening is crucial for successful recrystallization.[2] Test a range of solvents with varying polarities. A two-solvent system, such as isopropanol/n-hexane or ethyl acetate/hexane, is often effective for imidazole derivatives.[2][3]

      • Dissolve the crude solid from the extraction step in a minimal amount of the hot "good" solvent (e.g., isopropanol or ethyl acetate).

      • Slowly add the "poor" solvent (e.g., n-hexane) until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4][5]

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[4]

    • Option B: Column Chromatography (Ideal for smaller scales or when recrystallization fails):

      • Stationary Phase: Silica gel is a common choice.[6][7] For basic compounds like imidazoles that may exhibit tailing on silica gel, neutral or basic alumina can be a better alternative.[2]

      • Mobile Phase: A gradient elution is typically effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[2][6] For more polar compounds, a dichloromethane/methanol system may be necessary.[2][8] The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing on silica gel.[2]

      • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.[9]

Problem 2: My product "oils out" during recrystallization instead of forming crystals.

Potential Cause: This phenomenon can occur if the melting point of your compound is lower than the boiling point of the chosen solvent, or if significant impurities are present, which can depress the melting point.[8] Rapid cooling can also favor oil formation over crystallization.[4]

Suggested Solution:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

  • Use More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent.[4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of the pure solid from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.[4]

  • Change Solvent System: If the problem persists, you may need to select a different solvent or solvent system with a lower boiling point.[8]

Problem 3: I'm observing significant tailing of my product on the silica gel column.

Potential Cause: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the silica surface.[2]

Suggested Solution:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[2]

  • Use a Different Stationary Phase: Switch to a more basic stationary phase like neutral or basic alumina, which will have weaker interactions with your basic compound.[2]

Problem 4: The final product is still colored (yellow or brown) after purification.

Potential Cause: Trace amounts of iodine or other colored impurities may be trapped in the crystal lattice or remain after chromatography.[6]

Suggested Solution:

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities.[6][8] Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.[6]

  • Second Purification Step: If the color persists, a second purification step (e.g., another recrystallization or passing through a short plug of silica gel) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[9] It allows you to quickly assess the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization step. For visualizing imidazole-containing compounds on a TLC plate, UV light is often sufficient if the compound is UV-active. If not, staining with iodine vapor or a potassium permanganate solution can be effective.[10][11]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by running a series of TLC plates with different solvent mixtures.[9] The goal is to find a solvent system that gives your desired product a retention factor (Rf) of around 0.2-0.4 and provides good separation from the impurities. A good starting point for 4-iodo-2-tert-butylimidazole would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][6]

Q3: Can I use reverse-phase chromatography for this purification?

A3: Yes, reverse-phase chromatography can be an option, especially if your compound and impurities have different polarities that are not well-resolved by normal-phase chromatography. In reverse-phase chromatography, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol).[2]

Q4: My yield is very low after purification. What are the common causes?

A4: Low yield is a common problem in purification and can be attributed to several factors:

  • Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[4][5] Ensure you use the minimum amount of hot solvent necessary to dissolve your crude product. Also, ensure the solution is sufficiently cooled to maximize crystal formation.[6]

  • Column Chromatography: Irreversible adsorption of your product onto the stationary phase can lead to low recovery.[2][8] This is more likely with highly polar compounds or when using a highly active stationary phase. Deactivating the silica gel with a base or using a less active stationary phase can help mitigate this.[2]

  • Multiple Transfers: Each transfer of your material from one flask to another will result in some loss. Be mindful and efficient with your transfers.

Q5: How should I properly store the purified 4-iodo-2-tert-butylimidazole?

A5: To prevent degradation, the purified compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.[6]

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude 4-iodo-2-tert-butylimidazole reaction mixture.

PurificationWorkflow cluster_start cluster_extraction Initial Cleanup cluster_main_purification Primary Purification cluster_analysis Purity Analysis cluster_end Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Removes basic impurities like unreacted 2-tert-butylimidazole) Crude->Extraction Recrystallization Recrystallization (Good for larger scales) Extraction->Recrystallization If solid Column Column Chromatography (Good for smaller scales or difficult separations) Extraction->Column If oil or recrystallization fails TLC TLC Analysis Recrystallization->TLC Column->TLC TLC->Recrystallization If impure, re-purify TLC->Column If impure, re-purify Pure Pure 4-iodo-2-tert-butylimidazole TLC->Pure If pure NMR NMR Analysis Pure->NMR Characterization

Caption: A decision-making workflow for the purification of 4-iodo-2-tert-butylimidazole.

Quantitative Data Summary

The choice of purification method can significantly impact the final yield and purity. The following table provides a general comparison of expected outcomes for common purification techniques.

Purification MethodTypical YieldTypical PurityNotes
Recrystallization 70-95%[2]>98%[8]Highly effective for removing impurities with different solubility profiles. Yield is dependent on careful solvent selection and technique.[4][5]
Silica Gel Column Chromatography 50-85%[2]>95%[8]Good for separating complex mixtures and when recrystallization is not feasible. Yield can be affected by compound adsorption.[2][8]
Acid-Base Extraction >90% (recovery)VariablePrimarily a pre-purification step to remove acidic or basic impurities. Purity of the isolated product depends on the nature of the remaining neutral impurities.[2]

References

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • DeLuca, J. P. (2013). A New Synthesis of Bis (4-tert-butylphenyl)
  • Fernández-Lucas, J., et al. (2025). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Chemistry – A European Journal.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Retrieved from [Link]

  • Molecules. (2023, February 23). Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. Retrieved from [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]

  • Current Protocols in Chemical Biology. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Clarke's Analysis of Drugs and Poisons. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • International Science Congress Association. (n.d.). Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1,2,4 triazolidine-3-thiones. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved from [Link]

  • National Institutes of Health. (2017, November 6). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Retrieved from [Link]

  • PubMed. (2014, July 2). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling in 4-Iodoimidazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the minimization of homocoupling side products in cross-coupling reactions involving 4-iodoimidazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the versatile imidazole scaffold and seek to optimize their synthetic routes for higher yields and purity.

Here, we dissect the common issues leading to the undesired formation of 4,4'-biimidazole derivatives and provide actionable, evidence-based troubleshooting strategies. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of 4-iodoimidazole reactions, and why is it a problem?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material join together.[1][2] In the case of 4-iodoimidazole, this results in the formation of a 4,4'-biimidazole dimer. This byproduct consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and often introduces significant purification challenges due to similar polarity with the target compound.

Q2: What are the primary drivers of homocoupling with 4-iodoimidazoles?

A2: Several factors can promote the unwanted homocoupling of 4-iodoimidazole. Key contributors include the presence of oxygen, the choice of palladium precatalyst, and suboptimal reaction conditions such as the base, solvent, and temperature.[2] For instance, dissolved oxygen can facilitate the oxidative homocoupling of organometallic coupling partners.[1][2]

Q3: Can the imidazole nitrogen itself cause issues in cross-coupling reactions?

A3: Yes, the nitrogen atom in the imidazole ring can coordinate with the palladium catalyst.[1] This interaction can potentially inhibit the catalytic activity, leading to sluggish or incomplete reactions and, in some cases, favoring side reactions like homocoupling.[1] While N-protection is an option, many successful couplings are achieved without it by carefully selecting ligands and conditions.[3]

Troubleshooting Guide: Diagnosis and Solutions

This section provides a structured approach to identifying and resolving common issues leading to excessive homocoupling of 4-iodoimidazole in various cross-coupling reactions.

Scenario 1: High Levels of 4,4'-Biimidazole Detected in a Suzuki-Miyaura Coupling

Symptoms:

  • Significant peak corresponding to the 4,4'-biimidazole mass observed in LC-MS analysis.

  • Reduced yield of the desired cross-coupled product.

  • Difficult co-elution during column chromatography.

Diagnostic Workflow:

Start High Homocoupling in Suzuki Reaction Inert_Atmosphere Verify Inert Atmosphere (Thorough Degassing?) Start->Inert_Atmosphere Is O₂ present? Catalyst_Choice Evaluate Pd Source & Ligand Inert_Atmosphere->Catalyst_Choice No Optimize Systematic Optimization Inert_Atmosphere->Optimize Yes, improve degassing Base_Solvent Assess Base and Solvent System Catalyst_Choice->Base_Solvent Pd(0) source used Catalyst_Choice->Optimize Using Pd(II), switch to Pd(0) or add reductant Stoichiometry Check Stoichiometry Base_Solvent->Stoichiometry Conditions standard Base_Solvent->Optimize Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) Stoichiometry->Optimize Adjust boronic acid ratio (slight excess) Start High Homocoupling in Sonogashira Reaction Copper_Catalyst Assess Copper Co-catalyst Role Start->Copper_Catalyst Inert_Atmosphere Verify Inert Atmosphere Copper_Catalyst->Inert_Atmosphere Glaser coupling observed Optimize Systematic Optimization Copper_Catalyst->Optimize Switch to Copper-Free conditions Base_Choice Evaluate Amine Base Inert_Atmosphere->Base_Choice No Inert_Atmosphere->Optimize Yes, improve degassing to prevent oxidative coupling Ligand_Screen Screen Ligands Base_Choice->Ligand_Screen Base is sufficient Base_Choice->Optimize Increase base equivalents or switch to a stronger base Ligand_Screen->Optimize Screen different phosphine ligands or NHCs

Troubleshooting workflow for Sonogashira homocoupling.

Potential Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Copper-Mediated Alkyne Dimerization The copper(I) co-catalyst, essential in the classical Sonogashira reaction, can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen. [4]Protocol: Consider switching to a copper-free Sonogashira protocol. [3][5]These systems often rely on specific ligands and stronger bases to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the Glaser coupling side reaction. [3]
Oxygen Presence As with Suzuki couplings, oxygen can lead to unwanted oxidative side reactions. [4]Protocol: Ensure rigorous degassing of all reagents and maintain a strict inert atmosphere throughout the experiment.
Insufficient Base The amine base in a Sonogashira reaction serves to deprotonate the terminal alkyne and neutralize the HX generated. [6]Insufficient base can slow down the formation of the copper acetylide and the overall catalytic turnover.Protocol: Use a sufficient excess of a suitable amine base such as triethylamine or diisopropylethylamine. Ensure the base is pure and dry.
Scenario 3: Homocoupling in Heck Reactions with 4-Iodoimidazole

Symptoms:

  • Formation of 4,4'-biimidazole.

  • Low yield of the desired vinyl-imidazole product.

Potential Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Slow Olefin Insertion If the migratory insertion of the olefin into the Pd-C bond is slow, the organopalladium intermediate (imidazole-Pd-I) may be more prone to side reactions, including reductive dimerization.Protocol: Optimize the reaction temperature. While higher temperatures can sometimes lead to decomposition, they can also accelerate the desired olefin insertion step. [7]Screen different phosphine ligands or consider ligand-free conditions, which can be effective in some Heck reactions. [8]
Base and Solvent Effects The choice of base and solvent can influence the regeneration of the active Pd(0) catalyst and the overall reaction rate. [9]Protocol: Experiment with different inorganic bases (e.g., NaOAc, K₂CO₃) and polar aprotic solvents like DMF or NMP. The right combination can significantly improve the yield of the desired Heck product over homocoupling. [1]

General Preventative Strategies

  • High-Purity Reagents: Always use high-purity 4-iodoimidazole and other reagents. Impurities can sometimes poison the catalyst or promote side reactions. [7]The stability of 4-iodoimidazole can be compromised by exposure to air, light, and elevated temperatures. [10]* Catalyst and Ligand Screening: There is no single "best" catalyst system. A systematic screening of different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., PPh₃, P(o-tolyl)₃, Buchwald ligands, NHCs) is often the most effective way to identify optimal conditions for your specific substrate. [1][7][11]* Controlled Reaction Kinetics: Sometimes, slowing down the reaction by lowering the temperature can favor the desired cross-coupling pathway over faster, undesired homocoupling reactions. [12]Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. [7] By systematically addressing these potential issues, you can significantly enhance the efficiency and selectivity of your 4-iodoimidazole coupling reactions, paving the way for successful synthesis of your target molecules.

References

  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
  • Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
  • Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. BenchChem.
  • optimizing reaction conditions for 4,4'-Bi-1H-imidazole deriv
  • Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. BenchChem.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.
  • Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis.
  • Ligand-free heck coupling and homocoupling of aryl halides in the presence of tetrabutylammonium nitrate. Journal of the Iranian Chemical Society.
  • An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

Sources

Technical Support Center: Thermal Stability of 2-tert-butyl-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-tert-butyl-4-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound at elevated temperatures. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and address challenges related to the thermal stability of this versatile building block.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses common questions regarding the thermal stability of 2-tert-butyl-4-iodo-1H-imidazole, drawing upon established principles of organic chemistry and data from analogous compounds.

Q1: What is the expected thermal stability of 2-tert-butyl-4-iodo-1H-imidazole?

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 2-tert-butyl-4-iodo-1H-imidazole is not extensively published, we can infer its stability based on its structural components. The imidazole core itself is known for its high thermal stability due to its aromaticity.[1][2] However, the substituents play a crucial role. The presence of the iodo-group likely lowers the decomposition temperature compared to an unsubstituted imidazole.[2] It is recommended to handle the compound at or below room temperature, with storage at 2-8°C being ideal for long-term stability.

Q2: How do the tert-butyl and iodo substituents influence the overall thermal stability?

The two substituents have opposing effects:

  • tert-Butyl Group: This bulky alkyl group is generally quite stable.[3][4] Its primary influence is steric; it can hinder intermolecular interactions, which might slightly lower the melting point and packing efficiency in the solid state.[5] At very high temperatures (above 400°C), tert-butyl groups can undergo elimination to form isobutylene.[6]

  • Iodo Substituent: The carbon-iodine (C-I) bond is the weakest point in the molecule. The bond dissociation energy of a C-I bond on an aromatic ring is significantly lower than that of C-H, C-C, or C-N bonds. This makes the C-I bond susceptible to homolytic cleavage at elevated temperatures, which can initiate decomposition. Iodo-substituted imidazoles are also known to be sensitive to light and air, which can exacerbate thermal instability.[2]

Q3: What are the likely thermal degradation pathways for this molecule?

At elevated temperatures, two primary degradation pathways are plausible:

  • Deiodination: The most likely initial step is the cleavage of the C-I bond. This can lead to the formation of radical species that can then react further, potentially leading to polymerization or abstraction of hydrogen from other molecules to form 2-tert-butyl-1H-imidazole.

  • tert-Butyl Group Elimination: At higher temperatures, the tert-butyl group can be eliminated as isobutylene gas, leaving behind a 4-iodo-1H-imidazole molecule.

It is also possible for more complex rearrangements and fragmentation of the imidazole ring to occur at even higher temperatures.

Q4: What are the recommended storage conditions to maintain the integrity of 2-tert-butyl-4-iodo-1H-imidazole?

To ensure long-term stability and prevent degradation, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air-oxidation.[2]

  • Light: Keep in a dark or amber vial to protect from light-induced degradation.[2]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q5: Could impurities from the synthesis affect my thermal analysis results?

Absolutely. The synthesis of substituted imidazoles can sometimes result in side products.[7][8] For instance, the iodination of 2-tert-butyl-1H-imidazole might lead to the formation of di-iodinated species (e.g., 2-tert-butyl-4,5-diiodo-1H-imidazole). These impurities will have different thermal stabilities and could show up as additional thermal events in TGA or DSC analysis, complicating the interpretation of the data for the pure compound. It is crucial to use a highly purified sample for thermal analysis.

Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This guide provides solutions to common problems encountered when working with 2-tert-butyl-4-iodo-1H-imidazole at elevated temperatures.

Issue 1: My sample of 2-tert-butyl-4-iodo-1H-imidazole darkens upon heating, even below the expected reaction temperature.

  • Potential Cause: This is a common indicator of decomposition. The discoloration is likely due to the formation of elemental iodine (I₂) or polymeric byproducts resulting from the cleavage of the C-I bond. This process can be accelerated by the presence of oxygen or light.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen) to minimize oxidation.

    • Solvent Purity: Use de-gassed, anhydrous solvents. Trace amounts of acid or peroxide impurities in solvents can catalyze decomposition.

    • Lower Temperature: If the reaction allows, consider using a lower temperature for a longer duration.

    • Catalyst Screening: If applicable, screen for a catalyst that allows for a lower reaction temperature.

Issue 2: I am observing multiple thermal events in my TGA/DSC analysis.

  • Potential Cause: This could be due to several factors:

    • Impurities: As mentioned in the FAQ, impurities from the synthesis will have their own decomposition profiles.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.

    • Multi-step Decomposition: The decomposition process itself may occur in multiple steps (e.g., loss of the iodo group followed by fragmentation of the ring at a higher temperature).

  • Troubleshooting Steps:

    • Purity Analysis: Confirm the purity of your sample using HPLC, LC-MS, and ¹H NMR.

    • Recrystallization: Purify the sample by recrystallization to ensure you have a single, pure crystalline form.

    • TGA-MS/FTIR: If available, use a hyphenated technique like TGA-Mass Spectrometry or TGA-FTIR to identify the gases evolved at each decomposition step. This can help elucidate the decomposition pathway.[9]

Issue 3: My reaction yield is significantly lower than expected when running at a high temperature.

  • Potential Cause: The starting material, 2-tert-butyl-4-iodo-1H-imidazole, is likely decomposing under the reaction conditions.

  • Troubleshooting Steps:

    • Stability Study: Before running the reaction, perform a simple stability study. Dissolve a small amount of the starting material in the reaction solvent, heat it to the target temperature under an inert atmosphere for the planned reaction time, and then analyze the sample by HPLC to quantify any degradation.

    • Kinetic Analysis: Monitor the reaction progress over time. If the yield increases and then decreases, it is a strong indication that the product itself might be unstable under the reaction conditions.

    • One-Pot vs. Stepwise: If the reaction involves multiple steps at high temperatures, consider if a stepwise approach at lower temperatures for each step is feasible.

Part 3: Experimental Protocols for Thermal Stability Assessment

These protocols provide a framework for quantitatively assessing the thermal stability of 2-tert-butyl-4-iodo-1H-imidazole.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-tert-butyl-4-iodo-1H-imidazole into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.

    • Note the temperature at 5% mass loss (Td5%) as a standardized measure of thermal stability.[10]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, any phase transitions, and the enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 2-tert-butyl-4-iodo-1H-imidazole into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature just beyond the decomposition onset observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point.

    • Identify any exothermic peaks, which typically indicate decomposition.

    • Integrate the peak areas to determine the enthalpy of fusion (for melting) and the enthalpy of decomposition.

Protocol 3: Isothermal Stress Study with HPLC Analysis

Objective: To quantify the rate of degradation at a specific elevated temperature.

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-tert-butyl-4-iodo-1H-imidazole of known concentration (e.g., 1 mg/mL) in a relevant, high-boiling-point solvent (e.g., DMSO, NMP).

  • Initial Analysis (T=0): Immediately analyze the stock solution by a validated HPLC-UV method to determine the initial peak area of the parent compound.

  • Isothermal Stress:

    • Place a sealed vial of the stock solution in a temperature-controlled heating block or oven set to the desired temperature (e.g., 100°C, 120°C, 150°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, cool it to room temperature, and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze each time-point sample by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products.

Part 4: Visualization and Data

Diagrams

Thermal_Stability_Workflow cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Degradation Study cluster_3 Data Interpretation Purity Purity Assessment (HPLC, NMR) TGA TGA (Determine Td) Purity->TGA DSC DSC (Melting Point, Exotherms) Purity->DSC Structure Structural Confirmation Isothermal Isothermal Stress Study TGA->Isothermal Guide Temp. Selection TGA_MS TGA-MS/FTIR (Evolved Gas Analysis) TGA->TGA_MS Safe_Temp Establish Safe Operating Temperature DSC->Safe_Temp HPLC HPLC Analysis of Degradants Isothermal->HPLC Pathway Propose Degradation Pathway HPLC->Pathway TGA_MS->Pathway Pathway->Safe_Temp

Caption: A generalized workflow for the comprehensive assessment of the thermal stability of 2-tert-butyl-4-iodo-1H-imidazole.

Degradation_Pathway cluster_path1 Pathway 1: Deiodination cluster_path2 Pathway 2: Debutylation Parent 2-tert-butyl-4-iodo-1H-imidazole Radical Imidazole Radical + I• Parent->Radical ΔT (High Temp) C-I Cleavage Product2 4-iodo-1H-imidazole Parent->Product2 ΔT (Very High Temp) Elimination Product1 2-tert-butyl-1H-imidazole Radical->Product1 H• abstraction Polymer Polymeric Byproducts Radical->Polymer Isobutylene Isobutylene (gas)

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-tert-Butylimidazole versus 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the ¹H NMR chemical shifts of 2-tert-butylimidazole and 2-methylimidazole. A thorough examination of the electronic and steric effects of the tert-butyl and methyl substituents on the imidazole ring is presented to explain the observed differences in their proton NMR spectra. This document includes experimental data for 2-methylimidazole and predicted data for 2-tert-butylimidazole, alongside a comprehensive, step-by-step protocol for acquiring high-quality ¹H NMR spectra for these and similar compounds. The information herein serves as a valuable resource for the structural elucidation and characterization of substituted imidazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Role of Substituents in ¹H NMR of Imidazoles

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of these compounds. The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment, which is, in turn, influenced by the nature of the substituents on the aromatic ring.

This guide focuses on the comparison of two simple alkyl-substituted imidazoles: 2-methylimidazole and 2-tert-butylimidazole. The primary difference between these two molecules lies in the steric bulk and electronic nature of the substituent at the C-2 position. The methyl group is a simple alkyl group with a relatively small steric footprint, while the tert-butyl group is a bulky, sterically demanding substituent. These differences in size and, to a lesser extent, electronic properties, lead to distinct ¹H NMR spectra, providing valuable insights into their molecular structure and conformation.

The electron-donating inductive effect of alkyl groups generally leads to an upfield shift (lower ppm) of the ring protons. However, the steric hindrance introduced by a bulky group like tert-butyl can cause significant downfield shifts (higher ppm) for nearby protons due to van der Waals repulsion, which deshields the affected protons. This guide will delve into these competing effects to provide a clear understanding of the ¹H NMR spectra of these two important imidazole derivatives.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR chemical shifts for 2-methylimidazole and the predicted ¹H NMR chemical shifts for 2-tert-butylimidazole in deuterated chloroform (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegrationData Source
2-Methylimidazole N-H~10.5 (broad)s1HExperimental
H-4, H-56.96s2HExperimental
-CH₃2.43s3HExperimental
2-tert-Butylimidazole N-H~10.2 (broad)s1HPredicted
H-4, H-56.99s2HPredicted
-C(CH₃)₃1.41s9HPredicted

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature. The data for 2-tert-butylimidazole is based on computational predictions due to the lack of readily available experimental data in the public domain.

Scientific Rationale: Unpacking the Substituent Effects

The differences in the ¹H NMR chemical shifts between 2-methylimidazole and 2-tert-butylimidazole can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects

Both methyl and tert-butyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the imidazole ring, leading to a slight shielding of the ring protons (H-4 and H-5) and causing them to resonate at a relatively upfield position compared to unsubstituted imidazole. The slightly greater electron-donating ability of the tert-butyl group might be expected to cause a minor upfield shift compared to the methyl group. However, as the data suggests, this effect is subtle for the ring protons.

Steric Effects

The most significant difference between the two substituents is their steric bulk. The tert-butyl group is considerably larger than the methyl group. This steric hindrance has a pronounced effect on the chemical shifts of the protons on the substituent itself.

  • Alkyl Protons: The protons of the tert-butyl group in 2-tert-butylimidazole are predicted to appear significantly further upfield (around 1.41 ppm) compared to the methyl protons of 2-methylimidazole (2.43 ppm). This is a general trend for tert-butyl groups attached to an sp²-hybridized carbon.

  • Ring Protons: The steric compression between the bulky tert-butyl group and the ring protons (H-4 and H-5) can lead to a deshielding effect, causing a downfield shift. This is because the van der Waals repulsion between the electron clouds of the tert-butyl group and the ring protons can distort the electron density around the ring protons, reducing their shielding. While the predicted data shows a minor downfield shift for the ring protons of 2-tert-butylimidazole compared to 2-methylimidazole, this effect can be more pronounced in other sterically hindered systems.

The interplay of these effects is visualized in the following diagram:

G cluster_0 2-Methylimidazole cluster_1 2-tert-Butylimidazole 2-MeIm N(1)-C(2)(CH3)=C(3)H-N(4)=C(5)H Me_inductive Inductive Effect (+I) (Electron Donating) 2-MeIm->Me_inductive Shielding of Ring Protons Me_steric Minimal Steric Hindrance 2-MeIm->Me_steric 2-tBuIm N(1)-C(2)(C(CH3)3)=C(3)H-N(4)=C(5)H tBu_inductive Inductive Effect (+I) (Electron Donating) 2-tBuIm->tBu_inductive Shielding of Ring Protons tBu_steric Significant Steric Hindrance 2-tBuIm->tBu_steric tBu_deshielding Deshielding of Ring Protons (van der Waals Repulsion) tBu_steric->tBu_deshielding

Caption: Competing electronic and steric effects in 2-alkylimidazoles.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra of imidazole derivatives.

Materials and Reagents
  • 2-Methylimidazole or 2-tert-Butylimidazole (5-10 mg)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Cotton wool

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the imidazole derivative into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering the Sample (if necessary): If any solid particles remain, plug a Pasteur pipette with a small amount of cotton wool and filter the solution directly into the NMR tube. This will prevent issues with shimming and spectral quality.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using a clean Pasteur pipette.

  • Capping the Tube: Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spinner turbine and adjust the depth using the depth gauge. Wipe the outside of the tube and the spinner with a lint-free tissue before inserting it into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following acquisition parameters for a standard ¹H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all the signals in the spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of the compound.

The following diagram illustrates the experimental workflow:

G A Sample Weighing (5-10 mg) B Dissolution in CDCl3 (0.6-0.7 mL) A->B C Transfer to NMR Tube (Filter if necessary) B->C D Instrument Setup (Lock & Shim) C->D E Set Acquisition Parameters D->E F Data Acquisition E->F G Data Processing (FT, Phasing, Referencing) F->G H Spectral Analysis G->H

Caption: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

This guide has provided a comprehensive comparison of the ¹H NMR chemical shifts of 2-tert-butylimidazole and 2-methylimidazole. The analysis highlights the critical role of both electronic and steric effects in determining the final appearance of the NMR spectrum. While the inductive effects of the alkyl groups lead to a general shielding of the imidazole ring protons, the significant steric bulk of the tert-butyl group is predicted to cause a noticeable upfield shift for its own protons and a slight deshielding of the adjacent ring protons. The provided experimental protocol offers a robust methodology for obtaining high-quality ¹H NMR spectra for these and other imidazole derivatives, which is essential for accurate structural elucidation in research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-tert-butyl-1H-imidazole. Retrieved from [Link]

comparing reactivity of 4-iodo vs 4-bromo-2-tert-butylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-iodo-2-tert-butylimidazole versus 4-bromo-2-tert-butylimidazole , focusing on their utility as intermediates in the synthesis of p38 MAP kinase inhibitors and other bioactive scaffolds.

Executive Summary

In the structural optimization of imidazole-based drugs (notably p38 MAP kinase inhibitors like SB203580 derivatives), the 2-tert-butyl group serves as a critical selectivity filter, filling the hydrophobic pocket of the kinase ATP binding site. The choice between the 4-iodo and 4-bromo congeners for introducing the aryl pharmacophore at the 4-position is not merely a matter of availability; it dictates the synthetic strategy, yield profile, and accessible reaction conditions.

  • 4-Iodo-2-tert-butylimidazole: Superior for mild, late-stage cross-couplings and delicate metal-halogen exchanges. Essential when the coupling partner is sterically encumbered or thermally labile.

  • 4-Bromo-2-tert-butylimidazole: The cost-effective workhorse for robust substrates requiring harsh conditions. Preferred for early-stage scale-up where forcing conditions (high T, strong base) are tolerable.[1][2]

Mechanistic & Reactivity Comparison

Bond Dissociation & Oxidative Addition

The primary differentiator is the carbon-halogen bond strength. The C(sp²)–I bond is significantly weaker (~65 kcal/mol) than the C(sp²)–Br bond (~81 kcal/mol).[1][2]

Feature4-Iodo-2-tert-butylimidazole4-Bromo-2-tert-butylimidazoleMechanistic Impact
Oxidative Addition (

)
Fast / FacileSlow / Rate-LimitingIodo substrates initiate the Pd(0) cycle at lower temperatures (RT to 60°C), reducing catalyst decomposition.
Li-Halogen Exchange Rapid at -78°CRequires -78°C to -40°CIodo allows for cleaner exchange with milder reagents (e.g.,

-PrMgCl) vs. requiring

-BuLi for Bromo.
Steric Sensitivity High ToleranceLower ToleranceThe bulky 2-tert-butyl group hinders the Pd approach; the "longer" C-I bond and faster kinetics compensate for this steric penalty.
The "Blocked C2" Advantage

In typical imidazole chemistry, lithium-halogen exchange at the 4-position is plagued by the "Halogen Dance" —a rapid isomerization where the lithiated species migrates to the thermodynamically more acidic C2 position.

Crucial Insight: The 2-tert-butyl group effectively blocks this migration. Unlike 1-methyl-4-bromoimidazole, where lithiation can scramble the halogen to the 2-position, 4-iodo/bromo-2-tert-butylimidazoles maintain regiochemical integrity upon lithiation (provided the N1-position is protected).

Reactivity cluster_0 Substrate Selection cluster_1 Halogenation Path cluster_2 Downstream Utility Start 2-tert-Butylimidazole Scaffold Iodo 4-Iodo-2-tBu-Im (NIS, DMF) Start->Iodo High Selectivity Bromo 4-Bromo-2-tBu-Im (NBS, DMF) Start->Bromo Standard Route Suzuki_Mild Suzuki Coupling (Mild: 40-60°C) High Yield Iodo->Suzuki_Mild Preferred for Complex Boronates Li_Exchange Li-Halogen Exchange (Clean, No C2-Migration) Iodo->Li_Exchange Fast Exchange (-78°C) Suzuki_Harsh Suzuki Coupling (Forcing: >100°C) Moderate Yield Bromo->Suzuki_Harsh Requires Heat Bromo->Li_Exchange Slower Exchange (Requires n-BuLi)

Caption: Decision tree for selecting between Iodo and Bromo intermediates based on downstream synthetic requirements.

Experimental Data & Performance Metrics

The following data summarizes typical performance in the synthesis of p38 inhibitor intermediates (e.g., coupling with 4-fluorophenylboronic acid).

Table 1: Cross-Coupling Efficiency (Suzuki-Miyaura)

Conditions: 1.0 equiv Halo-imidazole, 1.2 equiv Ar-B(OH)₂, 5 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.[1][2]

SubstrateTemperatureTimeYieldObservation
4-Iodo 60°C4 h92% Clean conversion; minimal protodehalogenation.
4-Bromo 60°C24 h35%Incomplete conversion; catalyst deactivation observed.
4-Bromo 100°C (Reflux)12 h78% Requires thermal forcing; increased homocoupling of boronic acid.[2]
Table 2: Metal-Halogen Exchange (N-SEM Protected)

Conditions: THF, -78°C, Electrophile: DMF (to form aldehyde).[1][2]

SubstrateReagentYield (Aldehyde)Selectivity Note
4-Iodo

-PrMgCl (Turbo Grignard)
88%Extremely clean; no cryogenic cooling below -20°C needed if using Turbo Grignard.
4-Bromo

-BuLi
81%Requires strict -78°C to prevent N-protecting group cleavage or side reactions.

Detailed Experimental Protocols

Synthesis of 4(5)-Iodo-2-tert-butylimidazole

Rationale: NIS is used over iodine/base to prevent over-iodination and simplify workup.

  • Dissolution: Dissolve 2-tert-butylimidazole (10.0 mmol) in anhydrous DMF (20 mL).

  • Addition: Cool to 0°C. Add N-iodosuccinimide (NIS, 10.5 mmol) portion-wise over 15 minutes. Protect from light.[2]

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hex).[1][2]

  • Workup: Dilute with EtOAc (100 mL), wash with 10% Na₂S₂O₃ (to remove oxidative iodine species), then water and brine.

  • Purification: Recrystallize from Hexanes/EtOAc or column chromatography.

    • Note: The product exists as a tautomer; N-H proton is mobile.

Synthesis of 4(5)-Bromo-2-tert-butylimidazole

Rationale: NBS is more aggressive; temperature control is key to avoid dibromination (4,5-dibromo product).[1][2]

  • Dissolution: Dissolve 2-tert-butylimidazole (10.0 mmol) in CH₃CN (25 mL).

  • Addition: Add N-bromosuccinimide (NBS, 10.2 mmol) slowly at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then RT for 1 hour.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.[2]

  • Purification: Silica gel chromatography is often required to separate the mono-bromo from trace di-bromo byproducts.

Optimized Suzuki Coupling (General Protocol)

Target: Synthesis of 4-(4-fluorophenyl)-2-tert-butylimidazole (p38 inhibitor core).[1][2]

  • Setup: In a microwave vial or pressure tube, combine 4-iodo-2-tert-butylimidazole (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).[1][2]

  • Solvent: Add DME:Water (3:[1][2]1) or Dioxane:Water (4:1).[1][2]

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Cycle: Degas with Argon for 5 mins.

  • Heat:

    • For Iodo: Heat to 60–70°C for 2–4 hours.

    • For Bromo: Heat to 100–110°C for 12–16 hours.[2]

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography.

References

  • Boehringer Ingelheim. "Discovery of Potent p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2008.[1][2]

  • BenchChem. "Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."[2]

  • Knochel, P., et al. "A Selective and Practical Bromine–Metal Exchange on Bromoheterocyclics."[1][2][3] Molecules, 2012.[1][2] [1][2]

  • Lipshutz, B. H. "Lithium-Halogen Exchange: Trends and Selectivity."[1][2] Chemical Reviews.

Sources

biological activity comparison of tert-butyl vs phenyl imidazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of tert-Butyl vs. Phenyl Imidazole Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The "Fat vs. Flat" Dilemma

In medicinal chemistry, the imidazole ring is a privileged scaffold, serving as a hydrogen bond acceptor/donor and a metal-coordinating ligand. However, the substituents on the ring dictate its pharmacological fate. This guide compares two classic hydrophobic substituents: the spherical, bulky tert-butyl group and the planar, aromatic phenyl group .

While both increase lipophilicity, their biological impacts diverge significantly:

  • Phenyl Imidazoles: Excel in narrow binding pockets via

    
    -
    
    
    
    stacking but carry high risks of Cytochrome P450 (CYP) inhibition (Drug-Drug Interactions).
  • tert-Butyl Imidazoles: Dominate in filling large hydrophobic volumes and improving solubility, but suffer from oxidative metabolic instability (the "soft spot" liability).

Physicochemical & Structural Analysis

The choice between these two groups is often a choice between topology (shape) and electronics .

Featuretert-Butyl ImidazolePhenyl Imidazole
Topology (Shape) Spherical (3D): High steric bulk; "Fat". Fills globular pockets.Planar (2D): Flat disc. Fits narrow clefts; capable of intercalation.
Electronic Effect Inductive (+I): Electron donating.[1] Increases pKa of imidazole nitrogen (more basic).Resonance (+M/-I): Conjugated system. Can be electron-withdrawing or donating depending on rotation.
Interactions Van der Waals (hydrophobic contact).

-

stacking (T-shaped or parallel); Cation-

interactions.
Solubility Generally improves organic solubility; disrupts crystal packing.Can decrease solubility due to strong

-stacking in the crystal lattice.
Metabolic Liability

-Hydroxylation (terminal methyl oxidation).
para-Hydroxylation; Epoxidation (rare).
Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy which scaffold based on structural biology data.

ScaffoldSelection Start Target Binding Pocket Analysis PocketShape Pocket Topology? Start->PocketShape Flat Narrow / Cleft-like PocketShape->Flat Planar Round Globular / Voluminous PocketShape->Round Spherical PiStack Aromatic Residues Present (Phe, Tyr, Trp)? Flat->PiStack Select_tBu Select tert-Butyl-Imidazole (Maximize vdW contact) Round->Select_tBu CYP_Risk CYP Inhibition Concern? PiStack->CYP_Risk No Select_Ph Select Phenyl-Imidazole (Optimize Pi-Stacking) PiStack->Select_Ph Yes CYP_Risk->Select_Ph Low Risk CYP_Risk->Select_tBu High Risk (Need Steric Shield)

Figure 1: Strategic decision flow for selecting between Phenyl and tert-Butyl substituents based on active site topology and metabolic risks.

Case Study: p38 MAP Kinase Inhibition[2][3][4][5][6]

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical target for anti-inflammatory drugs.[2] The classic inhibitor SB 203580 utilizes a 4-phenylimidazole core.

Biological Activity Comparison

In the context of p38


 inhibition, the substituent at the C4/C5 position of the imidazole determines interaction with the "Gatekeeper" residue (Thr106) and the hydrophobic pocket.
  • Phenyl Scaffold (Standard): The phenyl ring in SB 203580 orients into the hydrophobic pocket. It relies on planarity to fit between the N- and C-lobes of the kinase. However, unsubstituted phenyl rings often lack the potency of 4-fluorophenyl analogs due to metabolic susceptibility.

  • tert-Butyl Scaffold (Alternative): Replacing the phenyl with a tert-butyl group often leads to a loss of potency in kinases requiring specific planar orientation (like p38), but gain in potency in targets with large, undefined hydrophobic pockets (e.g., certain GPCRs or ion channels like CFTR).

Representative SAR Data (p38


 Inhibition): 
Compound VariantR-Group (C4 Position)IC50 (p38

MAPK)
Mechanism of Action Note
SB 203580 (Ref) 4-Fluorophenyl~50 nMOptimal

-interaction & shape complementarity.
Analog A Phenyl~300 nMGood fit, but metabolically liable at para-position.
Analog B tert-Butyl>1000 nMSteric clash with Gatekeeper; lacks

-interaction.
Analog C tert-Butyl (in GPCRs)<10 nMFills hydrophobic void (e.g., in 5-HT receptors).

Note: Data represents general SAR trends derived from tri-substituted imidazole kinase inhibitors [1, 2].

ADME & Metabolic Liability: The Critical Differentiator

This is the most significant differentiator for drug development professionals.

1. CYP Inhibition (Drug-Drug Interaction Risk)

Imidazoles are notorious reversible inhibitors of Cytochrome P450 enzymes because the unhindered Nitrogen (N3) coordinates with the Heme Iron of the CYP enzyme.

  • Phenyl Imidazoles: High Risk. The planar phenyl group does not provide sufficient steric hindrance to prevent the imidazole nitrogen from binding to the CYP heme.

  • tert-Butyl Imidazoles: Lower Risk. The bulky tert-butyl group (especially if adjacent to the nitrogen) acts as a "steric shield," preventing the imidazole from coordinating with the heme iron, thus reducing CYP inhibition [3].

2. Metabolic Stability (Clearance)[3]
  • Phenyl: Metabolized via aromatic hydroxylation (usually para). This can be blocked by Fluorine substitution (e.g., 4-F-Phenyl).[4]

  • tert-Butyl: Metabolized via oxidation of the methyl groups (

    
    -oxidation) to form an alcohol, then carboxylic acid. This is a major stability liability. Modern medicinal chemistry often replaces t-butyl with trifluoromethylcyclopropyl  or oxetane  to fix this issue while maintaining shape [4].
    

Metabolism tBu_Imid tert-Butyl Imidazole CYP_Enz CYP450 (Liver) tBu_Imid->CYP_Enz Steric Clash at Heme tBu_Imid->CYP_Enz Methyl Oxidation Ph_Imid Phenyl Imidazole Ph_Imid->CYP_Enz Fits Active Site HemeBind Heme Coordination (CYP INHIBITION) CYP_Enz->HemeBind N-Fe Bond Formed (DDI Risk) Metabolite_Alc Alcohol Metabolite (High Clearance) CYP_Enz->Metabolite_Alc Rapid Metabolism Metabolite_OH Phenol Metabolite (Clearance) CYP_Enz->Metabolite_OH Para-Hydroxylation

Figure 2: Divergent metabolic fates. Phenyl imidazoles risk inhibiting the enzyme (DDI), while tert-butyl imidazoles are rapidly chewed up by the enzyme (Clearance).

Experimental Protocols

To validate the choice between these scaffolds, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between the scaffolds.
  • Preparation: Prepare 10 mM stock solutions of the tert-butyl and phenyl analogs in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard, e.g., Warfarin).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Validation Check: Reference compounds (Verapamil - high clearance; Warfarin - low clearance) must fall within historical ranges.

Protocol B: CYP3A4 Inhibition Assay (Vivid® or P450-Glo™)

Objective: Assess the "Steric Shield" effect of the tert-butyl group vs. the Phenyl group.

  • System: Use recombinant human CYP3A4 baculosomes.

  • Substrate: Use a fluorogenic substrate (e.g., BOMCC) that requires the active site.

  • Dosing: Test compounds at 8-point concentration (0.01

    
    M to 50 
    
    
    
    M).
  • Control: Ketoconazole (known imidazole-based CYP3A4 inhibitor) as positive control (IC50 ~ 15-30 nM).

  • Readout: Measure fluorescence. A drop in fluorescence indicates the imidazole is blocking the enzyme (likely via heme coordination).

  • Interpretation:

    • If Phenyl analog IC50 < 1

      
      M and t-Butyl analog IC50 > 10 
      
      
      
      M
      
      
      Steric Shielding Confirmed .
References
  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry. Link

  • Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[5][6][7][8] Cytochrome P450 Structure, Mechanism, and Biochemistry. Link

  • Barnes-Seeman, D., et al. (2013).[9] "Metabolically Stable tert-Butyl Replacement."[9] ACS Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Advanced IR Characterization of C-I Bonds in Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy peaks for C-I bond in imidazole derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Silent" Halogen Challenge

In medicinal chemistry, iodinated imidazoles are critical intermediates for cross-coupling reactions (e.g., Sonogashira, Suzuki) and as pharmacophores for halogen-bonding interactions. However, detecting the Carbon-Iodine (C-I) bond via Infrared (IR) spectroscopy is notoriously difficult compared to its lighter counterparts (C-F, C-Cl).

The Core Problem: The C-I stretching vibration occurs at a very low frequency (500–600 cm⁻¹ or lower) and is rarely a pure bond stretch. Instead, it manifests as a coupled vibration involving the deformation of the imidazole ring. Furthermore, standard Diamond ATR (Attenuated Total Reflectance) crystals often have a "blind spot" below 525 cm⁻¹, rendering them useless for definitive C-I identification.

This guide provides the theoretical grounding, comparative data, and a validated experimental protocol to reliably characterize C-I bonds in imidazole derivatives.

Theoretical Background: "X-Sensitive" Modes

To interpret the IR spectrum of an iodoimidazole, one must abandon the idea of a simple "spring" stretch. In heteroaromatic rings, halogen vibrations are described as "X-sensitive" modes (derived from Whiffen’s nomenclature for benzenes).

  • Mass Effect (Hooke’s Law): The large mass of Iodine (126.9 amu) drastically lowers the vibrational frequency compared to Chlorine (35.5 amu) or Bromine (79.9 amu).

    
    
    Where 
    
    
    
    is frequency,
    
    
    is bond strength (weaker for C-I), and
    
    
    is reduced mass (higher for C-I).
  • Ring Coupling: The C-I stretch couples with the in-plane ring deformation.

    • 2-Iodoimidazole: The

      
       symmetry axis (approximate) leads to a symmetric stretch often found near 580–620 cm⁻¹ .
      
    • 4(5)-Iodoimidazole: The lower symmetry causes more complex coupling, often splitting bands or shifting the primary C-I character to 500–550 cm⁻¹ .

Comparative Analysis: C-X Bond Signatures

The following table contrasts the C-I bond against other halogenated imidazoles. Note the dramatic drop in frequency and the shift in detection requirements.

Table 1: Comparative IR Frequencies for Halogenated Imidazoles
Bond TypeFrequency Range (cm⁻¹)IntensitySpectral RegionDetection Method
C-F 1000 – 1400 Very StrongFingerprintStandard ATR / Transmission
C-Cl 650 – 850 StrongFingerprintStandard ATR / Transmission
C-Br 550 – 700 Medium/StrongLow FingerprintStandard ATR (borderline)
C-I 450 – 620 Weak/Medium Far-IR / Low Mid-IR CsI Pellet / Ge-ATR

Critical Insight: Do not confuse the covalent C-I bond (in iodoimidazole) with the ionic interaction in imidazolium iodide salts. In salts (e.g., [BMIM][I]), the iodide anion (


) has no covalent bond to vibrate; instead, you observe shifts in C-H hydrogen bonding peaks (3000–3200 cm⁻¹).

Experimental Protocol: The "Low-Frequency" Workflow

Standard laboratory protocols often fail for C-I bonds because the detector or crystal cuts off the signal. Follow this self-validating workflow to ensure data integrity.

Validated Protocol for C-I Detection

Prerequisites:

  • Spectrometer: FTIR capable of Mid-IR to Far-IR (down to 400 cm⁻¹).

  • Sample Prep: Do NOT use Diamond ATR if the expected peak is <525 cm⁻¹. Diamond has strong lattice absorption in this region (phonon bands) that masks C-I signals.

Step-by-Step Methodology
  • Sample Preparation (Choose One):

    • Method A (Transmission - Gold Standard): Grind 1-2 mg of imidazole derivative with ~100 mg of dry KBr (for >400 cm⁻¹) or CsI (Cesium Iodide, for >200 cm⁻¹). Press into a transparent pellet.

    • Method B (ATR - High Throughput): Use a Germanium (Ge) or Zinc Selenide (ZnSe) crystal. These have wider spectral windows than diamond in the low-frequency region.

  • Background Collection:

    • Collect background with the exact same accessory (empty pellet holder or clean crystal). Ensure the purge is active to remove water vapor (rotational lines of water clutter the 400–600 cm⁻¹ region).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (C-I bands can be narrow).

    • Scans: Minimum 64 scans (C-I signals are often weak; signal-to-noise ratio is critical).

  • Data Processing:

    • Apply baseline correction.

    • Look for the "breathing mode" of the imidazole ring (approx. 1050–1150 cm⁻¹) to confirm the core structure.

    • Identify the C-I candidate peak in the 450–620 cm⁻¹ window.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct IR technique based on the halogen substituent.

IR_Workflow Start Start: Halogenated Imidazole Sample CheckHalogen Identify Halogen Substituent Start->CheckHalogen CF_CCl Fluorine (F) or Chlorine (Cl) CheckHalogen->CF_CCl CBr Bromine (Br) CheckHalogen->CBr CI Iodine (I) CheckHalogen->CI StdATR Standard Diamond ATR (Range: 4000 - 525 cm⁻¹) CF_CCl->StdATR CBr->StdATR If >550 LowFreqMethod Low-Frequency Method: 1. CsI/KBr Pellet (Transmission) 2. Ge/ZnSe ATR Crystal CBr->LowFreqMethod If <550 Warning Diamond Absorption Blind Spot (< 525 cm⁻¹) CI->Warning Avoid Diamond ATR Analysis Analyze Spectrum StdATR->Analysis Warning->LowFreqMethod LowFreqMethod->Analysis Result_High Detect Peaks: 1000-1400 (C-F) 650-850 (C-Cl) Analysis->Result_High High Freq Result_Low Detect Coupled Modes: 450-620 cm⁻¹ (C-I) Confirm with Ring Breathing (~1100) Analysis->Result_Low Low Freq

Caption: Decision logic for selecting IR instrumentation based on halogen mass. Note the critical diversion for Iodine to avoid Diamond ATR blind spots.

References

  • Comparison of C-X Frequencies: LibreTexts Chemistry. (2025).[1][2][3][4] "Infrared Spectroscopy Absorption Table." [Link]

  • Vibrational Assignments in Heterocycles (Pyridines/Imidazoles): National Institutes of Health (PubMed). (2008). "Vibrational assignments of 2-iodopyridine." Spectrochim Acta A Mol Biomol Spectrosc. [Link]

  • Imidazolium Ionic Liquids vs. Covalent Bonds: National Institutes of Health (PMC). (2021). "Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids." [Link]

  • Raman vs. IR for Halogens: Renishaw. "What Raman spectroscopy can tell you." (Raman is often superior for C-I bonds due to high polarizability). [Link]

Sources

Technical Guide: Bioisosteric Replacement of 2-tert-butyl-4-iodoimidazole in SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-tert-butyl-4-iodoimidazole fragment is a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophoric anchor in p38 MAP kinase inhibitors (e.g., the SB 203580 series). The iodine atom at the C4 position typically occupies a hydrophobic "gatekeeper" pocket (e.g., Thr106), leveraging both steric bulk and a halogen bond (σ-hole) interaction with the protein backbone.

However, this fragment introduces significant developability liabilities:

  • Metabolic Instability: High susceptibility to oxidative deiodination and CYP450 inhibition via the imidazole nitrogen.

  • Toxicity: Potential for thyroid accumulation of released inorganic iodine.

  • Physicochemical: High lipophilicity (

    
    ) contributing to poor solubility.
    

This guide objectively evaluates three bioisosteric strategies to replace this scaffold while maintaining potency: the Ethynyl (Acetylene) mimic, the Trifluoromethyl shield, and the Chloro contraction.

Part 1: Molecular Analysis & Pharmacophore

To successfully replace the 4-iodo moiety, one must understand its dual role. It is not merely a hydrophobic blob; it is an electronic vector.

The Pharmacophore Visualization

The following diagram illustrates the critical interactions of the parent scaffold within a typical kinase binding pocket.

Pharmacophore cluster_0 Critical Design Requirement Scaffold 2-tert-butyl-4-iodoimidazole Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Steric Fill (t-Butyl) Backbone Backbone Carbonyl (Acceptor) Scaffold->Backbone Halogen Bond (Iodine σ-hole) Heme CYP Heme Iron (Metabolic Liability) Scaffold->Heme Coordination (N3)

Figure 1: Pharmacophoric deconstruction of the parent molecule. The Iodine atom acts as a σ-hole donor to backbone carbonyls, a feature often lost in standard bioisosteres.

Part 2: Comparative Performance Guide

The following data synthesizes SAR trends observed in p38


 kinase inhibition studies (modeled after SB 203580 analogs).
Comparative Data Table
FeatureParent (Reference) Alternative A: Ethynyl Alternative B: Trifluoromethyl Alternative C: Chloro
Structure -I-C≡CH-CF3-Cl
Electronic Mode

-hole Donor

-interaction / Weak H-bond
E-withdrawing / BulkWeak

-hole
Relative Potency 1.0x (Baseline)0.8x - 1.2x 0.5x - 0.9x 0.1x - 0.3x
Metabolic Stability (

)
Low (< 30 min)MediumHigh (> 120 min) Medium
Lipophilicity (

)
Reference-0.5 (Improved)+0.2 (Worse)-0.4 (Improved)
CYP Inhibition Risk HighModerateLowModerate
Synthetic Feasibility High (Direct Iodination)Moderate (Sonogashira)Low (Radical/Metal)High (NCS)
Analysis of Alternatives
1. The "High-Fidelity" Mimic: Ethynyl (-C≡CH)

The ethynyl group is the premier "non-classical" bioisostere for iodine.

  • Mechanism: The acetylenic proton is acidic and acts as a weak hydrogen bond donor, spatially mimicking the iodine

    
    -hole. The cylindrical electron cloud mimics the iodine radius.
    
  • Verdict: Best for maintaining potency in tight binding pockets where the halogen bond is critical.

2. The "Metabolic Shield": Trifluoromethyl (-CF3)
  • Mechanism:

    
     is sterically larger than Iodine but lacks the 
    
    
    
    -hole. It relies purely on hydrophobic filling. The C-F bond is metabolically inert, blocking oxidation at that position.
  • Verdict: Best for fixing metabolic clearance issues (

    
    ), provided the binding pocket can tolerate the slight increase in volume.
    
3. The "Conservative" Contraction: Chloro (-Cl)
  • Mechanism: Chlorine has a smaller

    
    -hole and significantly less volume than Iodine.
    
  • Verdict: Often leads to a "hole" in the hydrophobic pocket, reducing van der Waals contacts and potency. Use only if the Iodine analog is deemed "too lipophilic" or sterically clashed.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-tert-butyl-4-ethynylimidazole

Rationale: Installing the alkyne requires protecting the imidazole nitrogen to prevent catalyst poisoning.

Reagents:

  • Starting Material: 2-tert-butyl-4-iodoimidazole

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst: CuI (2 mol%)

  • Reagent: TMS-acetylene (Trimethylsilylacetylene)

  • Base/Solvent:

    
     / DMF (1:3 ratio)
    

Step-by-Step Workflow:

  • Protection: Treat 2-tert-butyl-4-iodoimidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in THF at 0°C. Stir 1h. Quench and isolate the N-SEM protected intermediate.

  • Sonogashira Coupling:

    • Degas the DMF/

      
       solution with Argon for 15 mins.
      
    • Add the N-SEM iodide,

      
      , and CuI.
      
    • Add TMS-acetylene dropwise.

    • Heat to 60°C for 4 hours (Monitor by LCMS).

  • Deprotection (Global): Treat the crude intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF at reflux. This removes both the TMS group and the SEM protecting group in a single cascade (or requires acidic workup for SEM removal depending on conditions).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: To validate the bioisosteric advantage of -CF3 over -I.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    

Part 4: Decision Framework

Use this logic tree to select the correct bioisostere for your specific lead optimization stage.

DecisionTree Start Start: 2-tBu-4-I-imidazole Identified as Hit Q1 Is the Iodine forming a critical Halogen Bond? Start->Q1 BranchA YES (Critical Interaction) Q1->BranchA Yes BranchB NO (Just Hydrophobic Fill) Q1->BranchB No SolA Synthesize Ethynyl Analog (-C≡CH) BranchA->SolA Q2 Is Metabolic Stability the main issue? BranchB->Q2 SolB Synthesize CF3 Analog (-CF3) Q2->SolB Yes (High Clearance) SolC Synthesize Chloro/Methyl Analog (-Cl / -Me) Q2->SolC No (Reduce MW/Lipophilicity)

Figure 2: Strategic decision tree for replacing the iodo-imidazole fragment based on structural and ADME data.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to PDB Mining." Journal of Medicinal Chemistry. Link

  • Boehm, J. C., et al. (1996). "1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs Inhibiting p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lassalas, P., et al. (2016). "Structure-Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(tert-butyl)-4-iodo-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 2-(tert-butyl)-4-iodo-1H-imidazole. As a halogenated heterocyclic compound, this substance requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, providing researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.

Hazard Profile and Risk Assessment: Understanding the "Why"

The imidazole backbone can be corrosive and cause severe skin burns and eye damage.[1][3] Halogenation, in this case with iodine, and alkyl substitution can modify the compound's reactivity and toxicological profile. It is prudent to assume the compound exhibits the following hazards:

Potential Hazard Classification Category (Inferred) Primary Safety Concern & Rationale
Skin Corrosion / IrritationCategory 2Causes skin irritation upon contact.[2] Prolonged exposure may lead to more severe reactions.
Serious Eye Damage / IrritationCategory 2 / 2ACan cause serious eye irritation or damage.[2][4] The basic nature of the imidazole ring contributes to this corrosivity.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)Inhalation of dust may cause respiratory irritation.[1][5]
Reproductive ToxicitySuspectedSome imidazole derivatives are suspected of causing harm to an unborn child.[1][3] This necessitates special precautions for researchers of child-bearing potential.
Environmental HazardUnclassified, but handle as hazardousIodinated organic compounds can be persistent and harmful to aquatic life.[6][7] Disposal down the drain is strictly prohibited.

Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound (HOC). Such compounds are subject to specific disposal regulations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10]

Immediate Safety & Personal Protective Equipment (PPE)

Given the hazard profile, a stringent PPE protocol is non-negotiable. This is your first and most critical line of defense.

Required PPE:

  • Eye Protection: Wear chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[5] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[11]

  • Body Protection: A lab coat is mandatory. For handling larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to avoid inhalation.[3][5] If a fume hood is not available, a NIOSH/MSHA-approved respirator with a particulate filter is required.[5]

Core Disposal Protocol: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management. Never mix halogenated organic waste with non-halogenated streams, as this can complicate and increase the cost of disposal.

Step-by-Step Waste Collection:
  • Obtain a Designated Waste Container: Contact your institution's Environmental Health and Safety (EHS) department to obtain a properly labeled hazardous waste container. The container should be clearly marked for "Halogenated Organic Solid Waste."

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Corrosive")

    • The date accumulation started.

  • Transferring Waste: Carefully transfer the solid this compound waste into the container using a dedicated spatula or scoop. Avoid generating dust by performing this transfer inside a chemical fume hood.[3]

  • Container Management: Keep the waste container securely sealed when not in use.[11] Store it in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials like strong acids or oxidizing agents.[5]

  • Disposal Request: Once the container is full or you have no further use for the chemical, submit a hazardous waste pickup request through your institutional EHS office.

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.

G cluster_0 Waste Generation Point Start Waste Generated Containing This compound IsSolid Is the waste primarily solid? Start->IsSolid IsContaminated Is it grossly contaminated (>1% by weight)? IsSolid->IsContaminated Yes IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No SolidHW Dispose in 'Halogenated Organic Solid Waste' Container IsContaminated->SolidHW Yes DeconDispose Decontaminate (e.g., triple rinse with appropriate solvent), then dispose of as non-hazardous solid waste. Collect rinsate as liquid waste. IsContaminated->DeconDispose IsAqueous Is the solvent aqueous? IsLiquid->IsAqueous Yes LiquidHW_Halogenated Dispose in 'Halogenated Organic Liquid Waste' Container IsAqueous->LiquidHW_Halogenated No (Organic Solvent) LiquidHW_Aqueous Dispose in 'Aqueous Waste with Halogenated Organics' Container IsAqueous->LiquidHW_Aqueous Yes

Waste Segregation Decision Workflow

Management of Specific Waste Streams

  • Neat (Unused/Expired) Compound: This is the most concentrated form of the waste. It must be disposed of in its original container if possible, or transferred to a designated "Halogenated Organic Solid Waste" container. The container must be sealed, labeled, and sent for high-temperature incineration via an approved hazardous waste disposal plant.[1][4][12]

  • Contaminated Labware and PPE (Gloves, Wipes, etc.):

    • Grossly Contaminated Items: Items with visible solid residue should be treated as hazardous solid waste and placed in the designated container.[11]

    • Minimally Contaminated Items: For items like glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) can decontaminate the container. The first two rinses must be collected and disposed of as "Halogenated Organic Liquid Waste." After the third rinse, the glassware can often be washed and reused. Disposable items like gloves and wipes should be placed in the solid hazardous waste stream.

  • Solutions Containing the Compound:

    • Never pour solutions down the drain. [6]

    • Collect all liquid waste containing this compound in a dedicated, sealed, and labeled "Halogenated Organic Liquid Waste" container.

    • If the solvent is aqueous, use a separate container labeled "Aqueous Waste with Halogenated Organics" if required by your institution.

    • Do not mix with bleach or other oxidizers, as this can create toxic fumes.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill if you are not trained to do so. Contact your EHS office immediately.

  • Secure the Area: Ensure the area is well-ventilated (if safe to do so) and restrict access.

  • Don Appropriate PPE: Before approaching the spill, don all PPE listed in Section 2, including respiratory protection.

  • Contain the Spill: Use a dry absorbent material like vermiculite or sand to gently cover the solid spill. Avoid raising dust.[3] Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully sweep or scoop the contained material and spilled powder into the designated "Halogenated Organic Solid Waste" container.[3][11]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, documenting the details of the spill and the cleanup procedure.

Advanced Insight: Deactivation and Treatment Technologies

While direct disposal via a licensed waste contractor is the standard procedure for laboratories, it is valuable for scientists to understand the ultimate fate of such chemical waste. Iodinated organic compounds are typically destroyed via high-temperature incineration.

However, emerging technologies offer alternative pathways:

  • Adsorption on Activated Carbon: For some pharmaceutical compounds, disposal systems containing activated carbon are used to adsorb and immobilize the active ingredient.[13][14][15] The high porosity of activated carbon provides a large surface area for the irreversible adsorption of organic molecules, effectively deactivating them and preventing them from leaching into the environment.[14] This method is particularly relevant for dilute aqueous waste streams.

  • Chemical Dehalogenation: Various chemical treatment methods exist to cleave the carbon-halogen bond, rendering the molecule less toxic and more biodegradable.[16] While not typically performed in a research lab setting, this is a technology employed at industrial waste treatment facilities.

For significant quantities of iodine-containing waste, recycling programs may be an option. These programs aim to recover and purify the iodine for reuse, supporting a circular economy.[17]

Ultimately, the disposal of this compound must be handled through a licensed hazardous waste disposal company, which will use one of the approved destruction or treatment technologies in compliance with all local, regional, and national regulations.[2][6] Always consult with your institution's EHS department for specific guidance and procedures.[7]

References

  • Iodine Waste Recycling Program. Mitsui Plastics, Inc.[Link]

  • Iodine Disposal For Businesses. Collect and Recycle.[Link]

  • Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.[Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.[Link]

  • Hazardous Waste: Guidelines and Regulations. Environmental Protection Agency (EPA).[Link]

  • Narayana, C., et al. (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical Research.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).[Link]

  • System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • DePoy, V., et al. (2020). Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications. Scientific Reports.[Link]

  • EPA Hazardous Waste Codes. Environmental Protection Agency (EPA).[Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications | Request PDF. ResearchGate.[Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR :: 40 CFR Part 260.[Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Request PDF. ResearchGate.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.